Methyl 2-amino-2-(4-hydroxyphenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-amino-2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBDOFWNZVHVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958815 | |
| Record name | Methyl amino(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43189-12-4, 37763-23-8 | |
| Record name | Methyl α-amino-4-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl amino(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (R)-amino(4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 2-amino-2-(4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-amino-2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chemical intermediate in pharmaceutical synthesis. It covers its chemical identity, properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective use in research and development.
Core Identification and Chemical Properties
This compound is a non-proteinogenic α-amino acid ester. The racemic form is most commonly identified by the CAS number 43189-12-4 . It is a crucial building block, particularly in the synthesis of semi-synthetic penicillin antibiotics.
Chemical Identifiers
A clear identification of this compound is critical to avoid confusion with its isomers and related substances. The primary identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 43189-12-4 | [1][2] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₁NO₃ | [3][4] |
| Molecular Weight | 181.19 g/mol | [3][4] |
| Synonyms | Methyl DL-4-hydroxyphenylglycine, p-Hydroxyphenylglycine methyl ester | [4][5] |
| InChI Key | SZBDOFWNZVHVGR-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [6] |
| Boiling Point | 303.2 ± 27.0 °C (Predicted) | [2][4] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [4] |
| Flash Point | 137.2 ± 23.7 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO | N/A |
| Storage | 2-8°C, inert atmosphere | [5] |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for process development and optimization. The primary route to its chiral form involves the esterification of the corresponding amino acid, (R)-2-amino-2-(4-hydroxyphenyl)acetic acid. A similar process can be envisioned for the racemic mixture starting from DL-p-hydroxyphenylglycine.
Representative Synthesis of the Chiral Form: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate
This protocol describes the synthesis of the (R)-enantiomer, which is a direct precursor in many pharmaceutical applications. The synthesis of the racemic compound would follow a similar procedure starting with the racemic amino acid.
Protocol:
-
Reaction Setup: To a solution of (R)-2-amino-2-(4-hydroxyphenyl)acetic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0°C.
-
Reaction: Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
This protocol is based on standard esterification procedures for amino acids and the described synthesis of related compounds.[7]
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate.
Applications in Drug Development
The primary application of this compound, particularly its D-(-)-enantiomer (the (R)-form), is as a critical side-chain intermediate in the enzymatic synthesis of the broad-spectrum antibiotic, amoxicillin.[3]
Role in Amoxicillin Synthesis
The enzymatic synthesis of amoxicillin is a greener and more efficient alternative to traditional chemical methods. In this process, a penicillin acylase enzyme catalyzes the coupling of the D-(-)-p-hydroxyphenylglycine methyl ester side chain with the 6-aminopenicillanic acid (6-APA) nucleus.
The key advantages of this enzymatic approach include:
-
Milder reaction conditions.
-
Reduced use of hazardous reagents and solvents.
-
Higher product quality and yield.
Diagram of Enzymatic Amoxicillin Synthesis
Caption: The role of the title compound in the enzymatic synthesis of Amoxicillin.
Spectral Data for Characterization
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the p-hydroxyphenyl group, a singlet for the methoxy group of the ester, and a signal for the alpha-proton. The amino and hydroxyl protons would also be present, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the alpha-carbon.
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H and O-H stretching of the amino and phenol groups, C-H stretching of the aromatic ring and methyl group, and a strong C=O stretching for the ester carbonyl group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Safety and Handling
This compound is intended for laboratory and research use only and is not for human or animal consumption.[3] Standard laboratory safety precautions should be observed when handling this compound.
Hazard Identification
Based on available safety data sheets, the compound presents the following hazards:
| Hazard Class | GHS Statement |
| Skin Sensitization | H317: May cause an allergic skin reaction. |
| Eye Irritation | H319: Causes serious eye irritation. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2] In case of insufficient ventilation, wear suitable respiratory equipment.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move the person into fresh air.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere at 2-8°C.[5]
Conclusion
This compound is a valuable chemical intermediate with a primary and well-established role in the pharmaceutical industry, particularly in the green synthesis of amoxicillin. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective application in research and drug development. This guide provides a foundational understanding for professionals working with this important compound.
References
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ChemSrc. Methyl DL-4-hydroxyphenylglycine | CAS#:43189-12-4. Published September 19, 2025. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Available from: [Link]
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Kuujia. Cas no 43189-12-4 (this compound). Published July 19, 2024. Available from: [Link]
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PubChem. Methyl (2-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available from: [Link]
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Agilent Technologies. Methyl Acetate - Safety Data Sheet. Published March 25, 2019. Available from: [Link]
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- Jin, Z. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 2011, 2(12), 943-947.
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- Google Patents. Process for the synthesis of hydroxyphenylglycine esters. WO2011113486A1.
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Pharmaffiliates. CAS No : 43189-12-4 | Product Name : p-Hydroxyphenylglycine methyl ester. Available from: [Link]
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An In-depth Technical Guide to Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a derivative of the non-proteinogenic amino acid p-hydroxyphenylglycine, is a molecule of significant interest in the pharmaceutical industry. Its chirality is central to its primary application as a key chiral building block in the synthesis of several semi-synthetic β-lactam antibiotics, most notably amoxicillin. The biological activity of these antibiotics is critically dependent on the specific stereochemistry of this side chain, making the synthesis and resolution of its enantiomers a crucial aspect of pharmaceutical manufacturing.
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and resolution of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering insights into the underlying principles and practical methodologies associated with this important molecule.
Chemical Structure and Physicochemical Properties
This compound possesses a central chiral carbon atom bonded to four different groups: an amino group (-NH₂), a methoxycarbonyl group (-COOCH₃), a hydrogen atom (-H), and a 4-hydroxyphenyl group. This arrangement gives rise to its stereochemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| CAS Number (Racemate) | 43189-12-4 | SRIRAMCHEM |
| Appearance | White to off-white microcrystalline powder | NINGBO INNO PHARMCHEM CO.,LTD. |
The Central Role of Stereochemistry
The presence of a single stereocenter at the α-carbon means that this compound exists as a pair of enantiomers: (R)- and (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate. These enantiomers are non-superimposable mirror images of each other and, while possessing identical physical properties in an achiral environment, they exhibit distinct biological activities.
Caption: The (R) and (S) enantiomers of this compound.
The distinction between these enantiomers is of paramount importance in the synthesis of β-lactam antibiotics. The D-(-)-enantiomer, which corresponds to the (R)-configuration, is the crucial side chain for antibiotics like amoxicillin.[1] The use of the enantiomerically pure (R)-form is essential for the efficacy and safety of the final drug product.[1]
Synthesis of Racemic this compound
The synthesis of the racemic form of this compound typically begins with the synthesis of the parent amino acid, p-hydroxyphenylglycine, followed by esterification.
Synthesis of Racemic p-Hydroxyphenylglycine via Strecker Synthesis
A common and historical method for the synthesis of α-amino acids is the Strecker synthesis.[2][3][4] This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Caption: Overview of the Strecker synthesis for racemic p-hydroxyphenylglycine.
Experimental Protocol (Conceptual):
-
Imine Formation: p-Hydroxybenzaldehyde is reacted with ammonia to form the corresponding imine.
-
Nitrile Addition: Hydrogen cyanide (or a cyanide salt) is added to the imine, which undergoes nucleophilic addition to form the α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic conditions to yield racemic p-hydroxyphenylglycine.[5]
Note: The Strecker synthesis involves the use of highly toxic cyanide, requiring stringent safety precautions.
Esterification of p-Hydroxyphenylglycine
The final step in producing the target molecule is the esterification of the carboxylic acid group of p-hydroxyphenylglycine. A common method for this transformation is the Fischer esterification, which involves reacting the amino acid with methanol in the presence of an acid catalyst.[6]
Experimental Protocol:
-
Reaction Setup: Suspend D-p-hydroxyphenylglycine in methanol.[7]
-
Catalyst Addition: Slowly add thionyl chloride as the acid catalyst. The reaction of thionyl chloride with methanol generates HCl in situ, which catalyzes the esterification.[7]
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature until the reaction is complete, as monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is then worked up to remove the excess methanol and catalyst, and the product, this compound, is isolated, often as its hydrochloride salt.[8]
Caption: General workflow for the esterification of p-hydroxyphenylglycine.
Chiral Resolution of Racemic this compound
Since most chemical syntheses produce a racemic mixture, a crucial step is the separation of the desired (R)-enantiomer from the (S)-enantiomer. This process is known as chiral resolution.
Diastereomeric Salt Crystallization
A widely used and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[1][9][10] This technique leverages the principle that diastereomers have different physical properties, including solubility.[11]
The Principle: The racemic mixture of the amino ester, which is basic due to the amino group, is reacted with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts:
-
(R)-amino ester + (R')-chiral acid → (R, R')-diastereomeric salt
-
(S)-amino ester + (R')-chiral acid → (S, R')-diastereomeric salt
Due to their different three-dimensional structures, these diastereomeric salts will have different solubilities in a given solvent. Through careful selection of the chiral resolving agent and the solvent, one of the diastereomeric salts can be selectively crystallized from the solution.
Common Chiral Resolving Agents: For the resolution of basic compounds like amino esters, chiral acids are used. Common choices include:
-
Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid)[10][12]
-
Camphorsulfonic acid[10]
Experimental Protocol (Conceptual):
-
Salt Formation: The racemic this compound is dissolved in a suitable solvent, and an equimolar amount of an enantiomerically pure chiral acid (e.g., (+)-camphorsulfonic acid) is added.
-
Crystallization: The solution is allowed to cool, or the solvent is partially evaporated to induce the crystallization of the less soluble diastereomeric salt.
-
Separation: The crystallized diastereomeric salt is separated by filtration.
-
Liberation of the Enantiomer: The enantiomerically enriched amino ester is then liberated from the chiral acid by treatment with a base, followed by extraction.
Enzymatic Resolution
Enzymatic methods offer a highly stereoselective alternative for chiral resolution. For the resolution of phenylglycine derivatives, penicillin G acylase is a commonly used enzyme.[3] This enzyme can selectively acylate or deacylate one of the enantiomers in a racemic mixture.
The Principle: In the presence of an acyl donor, penicillin G acylase can selectively catalyze the acylation of the L-enantiomer ((S)-form) of the amino ester, leaving the D-enantiomer ((R)-form) unreacted.[3] The acylated and unacylated forms can then be separated based on their different chemical properties.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound and its precursors rely on various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the methine proton at the chiral center, the methyl protons of the ester group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants would be characteristic of the structure. |
| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the chiral α-carbon, and the methyl carbon of the ester. |
| FTIR | Characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the phenolic hydroxyl group, C=O stretching of the ester group, and C-O stretching vibrations. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (181.19 g/mol ) and characteristic fragmentation patterns. |
Note: While predicted data is readily available, obtaining high-quality, experimentally derived spectra is crucial for unambiguous compound identification and characterization.
Applications in Drug Development
The primary and most significant application of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is as a crucial intermediate in the synthesis of semi-synthetic β-lactam antibiotics.
Role in Amoxicillin Synthesis
(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride serves as the side-chain precursor in the enzymatic synthesis of amoxicillin.[1] In this process, the enzyme penicillin G acylase catalyzes the coupling of the D-p-hydroxyphenylglycine methyl ester with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule.[13]
The high stereospecificity of the enzyme for the (R)-enantiomer is a key advantage of this method, leading to the formation of the desired stereoisomer of amoxicillin with high purity.[13] This enzymatic approach is favored over traditional chemical methods due to its milder reaction conditions, reduced environmental impact, and higher selectivity.[8]
Caption: Enzymatic synthesis of amoxicillin from (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate and 6-APA.
Conclusion
This compound is a molecule whose significance is intrinsically linked to its stereochemistry. The ability to synthesize and isolate the (R)-enantiomer with high purity is a critical enabling technology in the large-scale production of essential antibiotics like amoxicillin. This guide has provided an overview of the key aspects of this molecule, from its fundamental structure to the practical methodologies employed in its synthesis and resolution. A thorough understanding of these principles is essential for scientists and researchers working in the fields of medicinal chemistry and pharmaceutical development, as it underpins the production of safe and effective medicines.
References
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Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). Retrieved from [Link]
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AIP Publishing. (2023). Influence of Reaction Time and Reactant Ratio on the Synthesis of Hydroxyphenylglycine Methyl Ester (HPGME). Retrieved from [Link]
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PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Retrieved from [Link]
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Wikipedia. (n.d.). Diastereomeric recrystallisation. Retrieved from [Link]
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Green Chemistry. (2018). Computational redesign of penicillin acylase for cephradine synthesis with high kinetic selectivity. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility and Stability of Methyl 2-amino-2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals, possesses a molecular structure that bestows it with specific physicochemical properties crucial for its application in drug development and manufacturing. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to support researchers in their formulation and analytical development efforts. Understanding these characteristics is paramount for optimizing reaction conditions, purification processes, and developing stable dosage forms.
This document is structured to provide a logical flow from fundamental properties to practical applications. We will first explore the solubility profile of this compound in various solvent systems, followed by a detailed examination of its stability under different stress conditions. Finally, we will outline robust analytical methodologies for its quantification and the monitoring of its degradation.
I. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 187-190°C (hydrochloride salt) | [3] |
| pKa (predicted) | Not available | |
| LogP (predicted) | 0.5 | [2] |
II. Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, dissolution rate, and ease of formulation. For this compound, its amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group, suggests that its aqueous solubility will be highly dependent on pH.
A study on Methyl D-(−)-4-hydroxy-phenylglycinate, an isomer of the target compound, provides valuable quantitative insights into its solubility. The solubility curve in aqueous solution at different pH values exhibits a "U" shape, which is characteristic of amphoteric molecules. The minimum solubility is observed around the isoelectric point, where the molecule exists predominantly as a zwitterion with no net charge. As the pH moves away from the isoelectric point, the molecule becomes ionized, leading to a significant increase in solubility.[4]
Table 1: Solubility of Methyl D-(−)-4-hydroxy-phenylglycinate in Various Solvents at Different Temperatures [4]
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 10 | ~0.8 |
| 20 | ~1.0 | |
| 30 | ~1.3 | |
| 40 | ~1.7 | |
| 50 | ~2.2 | |
| Methanol | 10 | ~2.5 |
| 20 | ~3.5 | |
| 30 | ~5.0 | |
| 40 | ~7.0 | |
| 50 | ~9.5 | |
| Ethanol | 10 | ~0.7 |
| 20 | ~1.1 | |
| 30 | ~1.6 | |
| 40 | ~2.3 | |
| 50 | ~3.2 |
Data extracted and interpolated from graphical representations in the cited source. The original study should be consulted for precise values.
The hydrochloride salt of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is reported to have moderate solubility in water and polar solvents like methanol, while being insoluble in non-polar solvents.[3]
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol describes a standard and reliable method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., purified water, pH buffers, methanol, ethanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.
-
After equilibration, stop the agitation and allow the samples to stand for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples at a high speed before taking the aliquot.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility in units of mg/mL or mol/L.
III. Stability Profile
The chemical stability of this compound is a critical attribute that can impact its purity, potency, and safety. Degradation can occur through several pathways, including hydrolysis, oxidation, photolysis, and thermolysis. A comprehensive understanding of these degradation pathways is essential for establishing appropriate storage conditions and shelf-life.
Hydrolytic Stability
The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. The primary degradation product of hydrolysis is the corresponding carboxylic acid, 2-amino-2-(4-hydroxyphenyl)acetic acid, and methanol. The rate of hydrolysis is expected to be pH-dependent, with the lowest rate occurring in the neutral pH range and increasing under both acidic and basic conditions.
A study on the enzymatic hydrolysis of p-hydroxyphenylglycine methyl ester using Penicillin G acylase has been reported, indicating its susceptibility to this degradation pathway.[5]
Photostability
Compounds containing phenolic hydroxyl groups can be susceptible to photodegradation. Exposure to light, particularly in the ultraviolet range, can lead to the formation of colored degradation products through oxidative pathways. Photostability testing is crucial to determine if the compound requires protection from light during storage and handling.
Thermal Stability
The solid form of the hydrochloride salt of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is reported to be stable under standard conditions, with a melting point of 187-190°C.[3] This suggests good thermal stability in the solid state. However, in solution, elevated temperatures can accelerate hydrolytic and oxidative degradation.
Forced Degradation Studies
Forced degradation studies are an indispensable tool in the development of stability-indicating analytical methods and for elucidating potential degradation pathways.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during accelerated stability testing.
Typical Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Neutral Hydrolysis: Water at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C) for the solid material.
-
Photodegradation: Exposure to light according to ICH Q1B guidelines.
IV. Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of this compound and for the detection of any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose due to its high resolution, sensitivity, and specificity.
Proposed Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. The development of such a method should be guided by the principles of Quality by Design (QbD) to ensure it is robust and fit for purpose.[8]
Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 275 nm
-
Injection Volume: 10 µL
Rationale for Method Parameters:
-
A C18 column is a good starting point for the separation of moderately polar compounds.
-
The use of a gradient elution is necessary to ensure the elution of both the polar parent compound and any less polar degradation products within a reasonable run time.
-
Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic amino group.
-
Dual-wavelength detection can be beneficial for observing impurities that may have different chromophores than the parent compound.
Method Validation
Once the method is developed, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies and analysis of placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
V. Conclusion
This technical guide has provided a comprehensive overview of the critical solubility and stability characteristics of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry. A thorough understanding and application of this knowledge will facilitate the development of robust manufacturing processes and stable drug formulations. It is recommended that the specific enantiomeric form and salt form of the compound be considered when applying this information, and that in-house studies be conducted to confirm these properties for the specific material being used.
VI. References
-
WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents. (n.d.). Retrieved January 27, 2026, from
-
P-Hydroxyphenylglycine Methyl Ester CAS#: 26531-82-8 - ChemWhat. (n.d.). Retrieved January 27, 2026, from [Link]
-
CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents. (n.d.). Retrieved January 27, 2026, from
-
Chemical Properties of P-Hydroxyphenylacetylglycine, methyl ester - Cheméo. (n.d.). Retrieved January 27, 2026, from [Link]
-
p-Hydroxyphenylglycine methyl ester | C9H11NO3 | CID 4123006 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
P-Hydroxyphenylglycine Methyl Ester | 26531-82-8 | SynZeal. (n.d.). Retrieved January 27, 2026, from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved January 27, 2026, from [Link]
-
Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate | Journal of Chemical & Engineering Data - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
-
Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
RESULTS OF FORCED DEGRADATION STUDY - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved January 27, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved January 27, 2026, from [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved January 27, 2026, from [Link]
-
Sci-Hub. (n.d.). Retrieved January 27, 2026, from [Link]
-
Kinetics of hydrolysis of the coordinated glycine methyl ester at... | Download Table - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (2025, March 8). Retrieved January 27, 2026, from [Link]
-
Stability-Indicating HPLC Method Development - vscht.cz. (n.d.). Retrieved January 27, 2026, from [Link]
-
Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC - NIH. (2020, January 22). Retrieved January 27, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - CORE. (2013, September 17). Retrieved January 27, 2026, from [Link]
-
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. P-Hydroxyphenylglycine Methyl Ester | 26531-82-8 | SynZeal [synzeal.com]
- 2. p-Hydroxyphenylglycine methyl ester | C9H11NO3 | CID 4123006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. longdom.org [longdom.org]
- 8. japsonline.com [japsonline.com]
Spectroscopic Characterization of Methyl 2-amino-2-(4-hydroxyphenyl)acetate: A Technical Guide
Abstract
Introduction: The Importance of Spectroscopic Verification
Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, comprising a chiral center, an aromatic ring, and multiple functional groups (amine, ester, and phenol), necessitates rigorous characterization to ensure purity and confirm identity. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.
This guide will delve into the theoretical underpinnings and practical interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. By understanding the causality behind the experimental choices and the logic of spectral interpretation, researchers can confidently verify the synthesis and purity of this compound.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.
Figure 2: Predicted key fragmentation pathways for this compound.
Interpretation of Fragmentation:
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to a fragment at m/z 150.
-
Loss of Methyl Formate (HCOOCH₃): Cleavage of the ester group can result in a fragment at m/z 122.
-
Benzylic Amine Fragment: The fragment at m/z 122 could also correspond to the stable benzylic amine cation formed after cleavage of the ester group.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on a combination of experimental data from a close structural analog and predictive analysis rooted in fundamental spectroscopic principles. The presented ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for the structural verification and purity assessment of this important synthetic intermediate. Researchers and professionals in the field can utilize this guide as a reliable reference for their work.
References
- Google Patents. (2012). Synthetic method of p-hydroxyphenylglycine. CN102816076A.
The Non-Proteogenic Amino Acid 4-Hydroxyphenylglycine and its Derivatives: A Technical Guide to Natural Occurrence, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the non-proteogenic amino acid 4-hydroxyphenylglycine (HPG) and its pivotal derivative, Methyl 2-amino-2-(4-hydroxyphenyl)acetate. We delve into the natural occurrence of HPG as a key structural component of glycopeptide antibiotics, detailing its biosynthesis via the shikimic acid pathway. This guide further explores the landscape of natural and synthetic analogues of HPG, offering insights into their chemical synthesis and diverse biological activities. Detailed experimental protocols for the isolation of HPG from natural sources, the chemical synthesis of its methyl ester, and methods for analytical characterization are provided to equip researchers in the fields of natural product chemistry, medicinal chemistry, and drug development with the necessary technical knowledge. This document serves as an in-depth resource for professionals seeking to understand and utilize this important class of molecules.
Introduction: The Significance of 4-Hydroxyphenylglycine and Its Esters
In the vast repertoire of amino acids that constitute the building blocks of life, a select group of non-proteogenic amino acids plays crucial roles in the biosynthesis of complex natural products with significant biological activities. Among these, 4-hydroxyphenylglycine (HPG) stands out as a critical component of the vancomycin group of glycopeptide antibiotics, which are indispensable in treating severe bacterial infections.[1][2] The unique structural architecture of HPG, differing from its proteinogenic counterpart tyrosine by the absence of a methylene group between the aromatic ring and the alpha-carbon, imparts specific conformational properties to the peptides in which it is incorporated.
This compound, the methyl ester of HPG, is a key synthetic derivative that serves as a versatile building block in medicinal chemistry. Its applications range from the semi-synthesis of novel antibiotic derivatives to the development of new therapeutic agents targeting a variety of diseases. This guide will provide a detailed exploration of the natural origins of HPG, the enzymatic pathways responsible for its creation, and the chemical strategies employed to synthesize its methyl ester and other analogues. Furthermore, we will examine the known biological activities of these compounds and provide practical, field-proven experimental protocols for their study.
Natural Occurrence and Biosynthesis of 4-Hydroxyphenylglycine
The primary natural sources of 4-hydroxyphenylglycine are microorganisms, particularly actinomycetes, which produce a class of powerful antibiotics known as glycopeptides. Vancomycin, produced by the bacterium Amycolatopsis orientalis, is a prominent example where HPG is a fundamental structural element of its heptapeptide core.[2][3]
The biosynthesis of HPG is an elegant enzymatic process that originates from the well-established shikimic acid pathway, a central metabolic route in bacteria, fungi, and plants for the production of aromatic amino acids.[1] The pathway to HPG diverges from the synthesis of tyrosine at the intermediate prephenate. A four-enzyme cascade is responsible for the conversion of prephenate to L-4-hydroxyphenylglycine. The key enzymes in this pathway have been identified and characterized, particularly from the chloroeremomycin biosynthetic gene cluster in Amycolatopsis orientalis.[3]
The enzymatic steps are as follows:
-
Prephenate Dehydrogenase: Converts prephenate to 4-hydroxyphenylpyruvate.
-
4-Hydroxymandelate Synthase (HmaS): Catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.
-
4-Hydroxymandelate Oxidase: Oxidizes (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate.
-
L-p-Hydroxyphenylglycine Transaminase: Catalyzes the final step, the transamination of 4-hydroxyphenylglyoxylate to yield L-4-hydroxyphenylglycine.
Analogues of this compound
The structural motif of 4-hydroxyphenylglycine has inspired the exploration of a wide range of natural and synthetic analogues, leading to the discovery of compounds with diverse and potent biological activities.
Natural Analogues
A notable natural analogue of HPG is 3,5-dihydroxyphenylglycine (DHPG) , which is also found as a component of glycopeptide antibiotics.[4] DHPG can also be isolated from the latex of the plant Euphorbia helioscopia.[4] Its biosynthesis proceeds through the polyketide synthase pathway.[4] In neuropharmacology, the (S)-enantiomer of DHPG is a potent and selective agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5), making it a valuable research tool for studying neurological function and disease.[5]
Synthetic Analogues and Their Biological Activities
The chemical scaffold of this compound has been extensively modified to generate a plethora of synthetic analogues with a broad spectrum of pharmacological properties. These modifications often involve N-acylation, substitution on the phenyl ring, or alteration of the ester group.
A significant area of research has been the development of GPR88 agonists . GPR88 is an orphan G protein-coupled receptor highly expressed in the brain, and its modulation is considered a promising therapeutic strategy for central nervous system disorders.[1][6] A series of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives have been synthesized and shown to act as agonists at this receptor.[1][6]
Furthermore, derivatives of phenylglycine have been investigated for their anticonvulsant properties . By merging structural fragments of known anticonvulsant lead compounds with a phenylglycinamide core, novel derivatives with potent antiseizure activity in preclinical models have been identified.
The 4-hydroxyphenyl moiety is a well-recognized pharmacophore in compounds with antimicrobial and anticancer activities .[7] Synthetic strategies have focused on creating derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which have demonstrated promising activity against multidrug-resistant bacteria and fungi, as well as certain cancer cell lines.[7]
Below is a table summarizing key analogues and their reported biological activities:
| Compound Name/Class | Structure | Biological Activity | Quantitative Data (Example) | Reference(s) |
| (S)-3,5-Dihydroxyphenylglycine (DHPG) | Group I mGluR agonist | EC50 values in the low micromolar range for mGluR1 and mGluR5 activation. | [4][5] | |
| GPR88 Agonist Analogue | GPR88 agonist | EC50 = 145 nM | [1][6] | |
| Phenylglycinamide Derivatives | Anticonvulsant | ED50 = 24.6 mg/kg (6 Hz seizure model) | ||
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial, Anticancer | MICs ranging from 4 to 128 µg/mL against Gram-positive bacteria. | [7] |
Experimental Protocols
Isolation of 4-Hydroxyphenylglycine from Vancomycin
This protocol describes a general procedure for the acid hydrolysis of vancomycin to liberate its constituent amino acids, including 4-hydroxyphenylglycine, followed by a purification strategy.
Materials:
-
Vancomycin hydrochloride
-
6 M Hydrochloric acid (HCl)
-
Dowex 50W-X8 resin (or equivalent strong cation exchange resin)
-
0.2 M Pyridine
-
Ammonia solution
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Hydrolysis: a. Dissolve a known quantity of vancomycin hydrochloride in 6 M HCl in a sealed hydrolysis tube. b. Heat the solution at 110°C for 24 hours.[8] c. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator. d. Redissolve the residue in deionized water and lyophilize to obtain the crude hydrolysate.
-
Purification by Ion-Exchange Chromatography: a. Prepare a column with Dowex 50W-X8 resin and equilibrate with deionized water. b. Dissolve the crude hydrolysate in a minimal amount of deionized water and apply it to the column. c. Wash the column with deionized water to remove sugars and other neutral compounds. d. Elute the amino acids with a gradient of pyridine or a stepwise elution with ammonia solution. e. Collect fractions and monitor by thin-layer chromatography (TLC) or a suitable amino acid analysis method to identify the fractions containing HPG. f. Pool the HPG-containing fractions and remove the eluent by rotary evaporation. g. Further purify the HPG by recrystallization from water/ethanol if necessary.
Synthesis of this compound
This protocol is adapted from established esterification procedures for amino acids.
Materials:
-
D-4-Hydroxyphenylglycine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Esterification: a. Suspend D-4-hydroxyphenylglycine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Cool the suspension in an ice bath. c. Slowly add thionyl chloride or trimethylchlorosilane dropwise with stirring. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitor by TLC).
-
Work-up and Purification: a. Remove the excess methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. c. Extract the aqueous solution with diethyl ether or ethyl acetate. d. Combine the organic extracts and dry over anhydrous magnesium sulfate. e. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. f. Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.
Analytical Characterization
The structural elucidation and purity assessment of 4-hydroxyphenylglycine and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. In ¹H NMR of this compound, characteristic signals include a singlet for the methyl ester protons, a singlet for the alpha-proton, and signals corresponding to the aromatic protons of the 4-hydroxyphenyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Electrospray ionization (ESI) is a common technique for these compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compounds and to separate enantiomers using a chiral stationary phase.
Applications and Future Research Directions
4-Hydroxyphenylglycine and its derivatives, particularly this compound, are of significant interest in several areas of research and development:
-
Drug Development: As a key component of vancomycin, HPG is a target for modifications in the quest to develop new glycopeptide antibiotics that can overcome bacterial resistance. The methyl ester serves as a crucial building block for these semi-synthetic approaches.
-
Neuroscience: The potent and selective activity of analogues like (S)-3,5-DHPG on metabotropic glutamate receptors makes them invaluable tools for dissecting the complexities of neurotransmission and for the potential development of therapies for neurological and psychiatric disorders.
-
Medicinal Chemistry: The 4-hydroxyphenylglycine scaffold is a privileged structure in medicinal chemistry, with demonstrated potential for the development of new anticancer, antimicrobial, and anticonvulsant agents.
Future research in this field is likely to focus on:
-
The discovery and characterization of novel natural analogues from diverse biological sources.
-
The development of more efficient and stereoselective synthetic routes to HPG and its derivatives.
-
The exploration of new therapeutic applications for these compounds, driven by a deeper understanding of their structure-activity relationships and mechanisms of action.
-
The use of chemoenzymatic and synthetic biology approaches to generate novel glycopeptide antibiotics incorporating HPG analogues.
References
-
Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. [Link]
-
Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. [Link]
-
Design, Synthesis and Pharmacological Evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol Derivatives as GPR88 Agonists. [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]
-
Dihydroxyphenylglycine - Wikipedia. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
Dihydroxyphenylglycine - Grokipedia. [Link]
-
Hydrolysis of Samples for Amino Acid Analysis. [Link]
Sources
- 1. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Methyl 2-amino-2-(4-hydroxyphenyl)acetate Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The "Methyl 2-amino-2-(4-hydroxyphenyl)acetate" core, a glycine derivative, represents one such versatile scaffold. Its inherent structural features, including a phenolic hydroxyl group, an amino group, and a methyl ester, provide a rich tapestry for chemical modification, leading to a diverse array of biological activities.
This technical guide is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper, mechanistic understanding of why and how these derivatives exhibit their biological effects. We will explore the causality behind experimental designs, delve into the intricacies of structure-activity relationships (SAR), and provide robust, validated protocols to empower your own research endeavors. Our aim is to not only inform but also to inspire new avenues of investigation into this promising class of compounds.
Chapter 1: The Chemical Core - Synthesis and Derivatization Strategies
The synthetic accessibility of a core scaffold is a critical determinant of its utility in a drug discovery program. "this compound" and its derivatives can be synthesized through various established chemical routes.
A common approach involves the esterification of the corresponding carboxylic acid, 2-amino-2-(4-hydroxyphenyl)acetic acid, using methanol in the presence of an acid catalyst. This foundational molecule can then be subjected to a variety of chemical transformations to generate a library of derivatives. For instance, derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized by reacting 4-aminophenol with methyl acrylate.[1] This reaction underscores the versatility of the 4-hydroxyphenylamino moiety as a building block for generating diverse chemical entities.[1]
The true power of this scaffold lies in the strategic modification of its key functional groups:
-
The Amino Group: Acylation, alkylation, and arylation of the amino group can profoundly influence the molecule's polarity, hydrogen bonding capacity, and overall steric profile. These modifications are critical for tuning binding affinity to specific biological targets.
-
The Hydroxyl Group: The phenolic hydroxyl group is a key player in the antioxidant properties of these molecules. It can also be a site for etherification or esterification to modulate lipophilicity and pharmacokinetic properties.
-
The Phenyl Ring: Substitution on the aromatic ring with electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, impacting its reactivity and biological interactions.
Chapter 2: Antimicrobial Activity - A Renewed Assault on Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of the hydroxyphenylglycine scaffold have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of pathogenic microbes.
Spectrum of Activity and Potency
Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed potent, structure-dependent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungi.[2] Notably, certain hydrazone derivatives containing heterocyclic substituents have shown remarkable efficacy.[2]
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [2]
| Compound ID | R Group | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | C. auris MIC (µg/mL) |
| 14 | Thiophene | 8 | 2 | 64 | 8 |
| 15 | Nitrothiophene | 1 | 0.5 | 8 | 8 |
| 16 | Nitrofurane | 1 | 1 | 16 | 16 |
Data extracted from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrating the potent and broad-spectrum activity of specific heterocyclic hydrazones.[2]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of these derivatives is intricately linked to their chemical structure:
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, particularly those containing nitro groups like nitrothiophene and nitrofurane, significantly enhances antibacterial and antifungal activity.[2]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.[3]
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring can contribute to the antimicrobial effect, likely through interactions with microbial enzymes or cell membrane components.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
A self-validating and widely accepted method for determining the minimum inhibitory concentration (MIC) of a compound is the broth microdilution assay.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth. A range of concentrations should be tested to accurately determine the MIC.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination.
Chapter 3: Antioxidant Properties - Combating Oxidative Stress
The phenolic hydroxyl group inherent to the "this compound" scaffold confers significant antioxidant potential. Antioxidants are crucial for mitigating the damaging effects of reactive oxygen species (ROS) in biological systems, which are implicated in a wide range of diseases, including cancer and neurodegenerative disorders.[1][4]
Mechanisms of Antioxidant Action
Phenolic compounds primarily exert their antioxidant effects through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.[4]
-
Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, converting it to a more stable species.[4]
The efficiency of these processes is influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents that can stabilize the resulting phenoxyl radical.[4]
Quantitative Assessment of Antioxidant Activity
Several spectrophotometric assays are commonly employed to quantify the antioxidant capacity of chemical compounds.
Table 2: Antioxidant Activity of a 3-((4-hydroxyphenyl)amino)propanoic Acid Derivative [1][5]
| Compound ID | Assay | EC50 (µM) |
| 20 | DPPH Radical Scavenging | Potent Activity Observed |
Data from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, highlighting the potent antioxidant properties of compound 20.[1][5] The term "potent" suggests a low EC50 value, though the exact figure was not provided in the abstract.[1][5]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method for screening the antioxidant activity of compounds.[6]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction is allowed to proceed in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the maximum wavelength of DPPH. A decrease in absorbance indicates radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound.
-
EC50 Determination: The EC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.[6]
Sources
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Keystone Molecule in Pharmaceutical Synthesis: Potential Research Applications of Methyl 2-amino-2-(4-hydroxyphenyl)acetate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chiral Building Block
Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a derivative of the non-proteinogenic amino acid glycine, stands as a pivotal chiral building block in the landscape of pharmaceutical research and development. While its most prominent role is as a direct precursor to world-renowned β-lactam antibiotics, its utility extends into the synthesis of novel therapeutics targeting the central nervous system. This guide provides an in-depth exploration of the core research applications of this compound, offering both the scientific rationale and actionable experimental frameworks for its utilization. We will delve into its well-established application in antibiotic synthesis and explore its emerging potential in the discovery of new drug candidates, equipping researchers with the knowledge to leverage this versatile molecule in their own investigations.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. The D-enantiomer, in particular, is the stereoisomer of primary interest for pharmaceutical synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| CAS Number | 43189-12-4 | |
| Synonyms | p-hydroxy-phenylglycine methyl ester, Methyl D-(-)-4-hydroxy-phenylglycinate, D-HPGM | |
| XLogP3 | 0.5 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Topological Polar Surface Area | 72.6 Ų |
Application I: Cornerstone of Semi-Synthetic β-Lactam Antibiotics
The most significant and industrially scaled application of D-Methyl 2-amino-2-(4-hydroxyphenyl)acetate (D-HPGM) is its role as a key side-chain precursor in the synthesis of aminopenicillins, most notably amoxicillin and cefadroxil.[1] The development of enzymatic synthesis routes has marked a paradigm shift from traditional chemical methods, offering a greener and more efficient manufacturing process.[2]
The Scientific Rationale: Kinetically Controlled Enzymatic Synthesis
The enzymatic synthesis of amoxicillin from D-HPGM and 6-aminopenicillanic acid (6-APA) is a kinetically controlled process catalyzed by immobilized Penicillin G Acylase (PGA).[3][4] The enzyme facilitates the acylation of the 6-amino group of the β-lactam nucleus (6-APA) with the D-p-hydroxyphenylglycyl moiety from D-HPGM.
This enzymatic approach offers several advantages over traditional chemical synthesis, which often requires harsh reaction conditions, toxic solvents, and complex protection/deprotection steps.[3] The mild, aqueous conditions of the enzymatic reaction preserve the integrity of the sensitive β-lactam ring and result in a product of high purity.[2]
However, the process is not without its challenges. The yield of amoxicillin is often limited by competing hydrolytic side reactions, where the enzyme hydrolyzes both the substrate (D-HPGM) and the product (amoxicillin).[3] Therefore, optimizing reaction parameters to favor the synthesis pathway over hydrolysis is a critical area of research.
Sources
- 1. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate
Abstract
This technical guide provides a comprehensive overview of the enantioselective synthesis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a critical chiral intermediate in the pharmaceutical industry, notably for the production of semi-synthetic β-lactam antibiotics like amoxicillin and cefadroxil.[1][2] We will explore and contrast key asymmetric methodologies, including enzymatic resolutions and catalytic asymmetric syntheses. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Chiral α-Amino Acids
Enantiomerically pure α-amino acids and their derivatives are fundamental building blocks in modern pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their biological activity, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This compound, also known as p-hydroxyphenylglycine methyl ester (HPGME), is a prime example of such a vital chiral intermediate.[2] The D-(-)-enantiomer is specifically required for the synthesis of several blockbuster antibiotics.[1] Consequently, the development of efficient, scalable, and highly enantioselective synthetic routes to this compound is of paramount importance.
This guide will focus on two dominant strategies for achieving high enantiopurity:
-
Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes to resolve a racemic mixture.
-
Catalytic Asymmetric Synthesis: Employing chiral catalysts to directly synthesize the desired enantiomer from prochiral precursors. Specifically, we will touch upon the principles of Asymmetric Strecker Synthesis and Asymmetric Hydrogenation.
Strategic Approaches to Enantioselectivity
The choice of synthetic strategy is often a balance between factors like yield, enantiomeric excess (ee), cost, environmental impact, and scalability.
Enzymatic Synthesis: The "Green" and Highly Selective Route
Enzymatic methods have become increasingly popular due to their exceptional selectivity, mild reaction conditions (often in aqueous media), and reduced environmental footprint.[3] The "hydantoinase process" is a well-established and powerful enzymatic route for producing D-p-hydroxyphenylglycine and its derivatives.[3]
Causality of Experimental Choices: This multi-enzyme cascade approach is elegant because it allows for the theoretical 100% conversion of a racemic starting material into a single enantiomer.[3] This is achieved through the in-situ racemization of the undesired L-enantiomer, a key advantage over classical resolutions which have a maximum theoretical yield of 50%. The enzymes, D-hydantoinase and D-carbamoylase, provide exquisite stereochemical control that is difficult to replicate with small-molecule catalysts.[3]
Caption: Workflow for the Chemoenzymatic Synthesis of the Target Ester.
Catalytic Asymmetric Synthesis: Direct and Atom-Economical
Catalytic asymmetric methods aim to create the desired chiral center from a prochiral starting material in a single step, which is often more atom-economical.
-
Asymmetric Strecker Synthesis: This is a classic and powerful method for synthesizing α-amino acids.[4][5] The reaction involves the three-component condensation of an aldehyde (p-hydroxybenzaldehyde), an amine (ammonia), and a cyanide source (like HCN or TMSCN) in the presence of a chiral catalyst.[5][6] The catalyst, typically a metal complex with a chiral ligand, controls the facial selectivity of the cyanide addition to the in-situ formed imine, thereby establishing the stereocenter.[6]
-
Asymmetric Hydrogenation/Transfer Hydrogenation: These techniques are highly efficient for the enantioselective reduction of prochiral ketones or imines.[7][8][9] For the synthesis of our target molecule, this would typically involve the asymmetric reduction of a corresponding α-keto ester or an N-protected imino ester. Chiral ruthenium, rhodium, or iridium complexes are commonly employed as catalysts, delivering the product with high enantioselectivity.[7]
Detailed Experimental Protocols
Protocol 1: Esterification of D-p-Hydroxyphenylglycine (D-HPG)
This protocol assumes the availability of enantiopure D-HPG, which may be sourced commercially or produced via the enzymatic hydantoinase process.
Rationale: The esterification of an amino acid presents a challenge due to the competing reactivity of the amino and carboxylic acid groups. The reaction is typically performed under acidic conditions. The acid protonates the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by methanol. It also protonates the amino group, protecting it from acting as a nucleophile.
Materials & Reagents:
-
D-p-hydroxyphenylglycine (D-HPG)
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend D-p-hydroxyphenylglycine (1 eq.) in anhydrous methanol (10-15 mL per gram of D-HPG).[2]
-
Acid Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.2 eq.) or thionyl chloride (1.2 eq.) to the stirred suspension.[2][10] Safety Note: These reagents are highly corrosive. Perform this step in a fume hood with appropriate personal protective equipment (PPE).
-
Reflux: Heat the reaction mixture to reflux (approx. 65-75°C) and maintain for 4-6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice to quench the reaction.
-
Neutralization: Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 7.5-8.0.[10] The product will precipitate as a white solid.
-
Extraction & Isolation: If the product does not fully precipitate, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Protocol 2: Determination of Enantiomeric Excess (ee)
Rationale: Accurate determination of the enantiomeric excess is critical to validate the success of an enantioselective synthesis. The most common and reliable methods involve converting the pair of enantiomers into a pair of diastereomers by reaction with a chiral derivatizing agent, which can then be distinguished by NMR, or by separating the enantiomers directly using chiral chromatography.[11][12]
Method: Chiral High-Performance Liquid Chromatography (HPLC)
Materials & Reagents:
-
Synthesized this compound
-
Racemic standard of this compound
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.
-
Method Development: Develop an isocratic HPLC method. A typical starting point for a polysaccharide-based chiral column would be a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v) with a flow rate of 1.0 mL/min. The UV detector should be set to a wavelength where the analyte has strong absorbance (e.g., ~274 nm).
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the D- and L-enantiomers and to ensure the column is providing baseline separation.
-
Inject the synthesized sample.
-
Identify the peaks corresponding to the D- and L-enantiomers.
-
-
Calculation: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the following formula:
% ee = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
Where A_major is the area of the peak for the desired enantiomer and A_minor is the area of the peak for the other enantiomer.
Data Presentation and Summary
The success of an enantioselective synthesis is quantified by its yield and enantiomeric excess. Below is a table summarizing typical results for different synthetic strategies.
| Synthetic Strategy | Key Reagents/Catalyst | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Disadvantages |
| Resolution-Racemization | Chiral resolving agent (e.g., D-3-bromocamphor-8-sulfonate), Racemizing agent | 80-95%[3] | >99%[3] | High purity, well-established | Harsh conditions, multiple steps[3] |
| Enzymatic (Hydantoinase) | D-hydantoinase, D-carbamoylase | 90-100%[3] | >99%[3] | Mild conditions, "green"[3] | Requires specific enzymes |
| Asymmetric Strecker | Chiral Zirconium or Titanium Catalyst, Cyanide Source | 70-90% | 85-98% | Direct, atom-economical | Use of highly toxic cyanide[4] |
| Asymmetric Hydrogenation | Chiral Ru/Rh/Ir Catalyst, H₂ or H-donor | 85-98% | 90-99% | High efficiency and selectivity | Requires specialized catalysts/equipment |
Conclusion and Future Outlook
The enantioselective synthesis of this compound remains a topic of significant interest in both academia and industry. While traditional chemical resolutions are robust and high-yielding, they are increasingly being supplanted by more sustainable and efficient methods.[3] Enzymatic syntheses, particularly the hydantoinase process, stand out for their exceptional selectivity, mild operating conditions, and adherence to the principles of green chemistry.[3]
Concurrently, the continuous development of novel chiral catalysts for asymmetric reactions like the Strecker synthesis and asymmetric hydrogenation offers powerful, direct routes to the desired enantiomer.[9] The choice of method will ultimately depend on the specific requirements of the application, including scale, cost, and available infrastructure. For drug development professionals, a thorough understanding of these diverse synthetic strategies is essential for making informed decisions that balance economic viability with scientific innovation and environmental responsibility.
References
- WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents.
- CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents.
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. Available at: [Link]
- CN102718672B - Synthetic method of p-hydroxyphenylglycine methyl ester - Google Patents.
-
Asymmetric Transfer Hydrogenation of o -Hydroxyphenyl Ketones: Utilizing Directing Effects That Optimize the Asymmetric Synthesis of Challenging Alcohols - ResearchGate. Available at: [Link]
-
Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF - ResearchGate. Available at: [Link]
-
Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of o-Hydroxyphenyl Ketones: Utilizing Directing Effects That Optimize the Asymmetric Synthesis of Challenging Alcohols - PubMed. Available at: [Link]
-
Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PubMed. Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available at: [Link]
-
Synthesis of methyl (2-hydroxyphenyl)acetate - PrepChem.com. Available at: [Link]
-
Influence of Reaction Time and Reactant Ratio on the Synthesis of Hydroxyphenylglycine Methyl Ester (HPGME) - AIP Publishing. Available at: [Link]
- CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents.
-
Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst - Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - NIH. Available at: [Link]
-
150 Years of Strecker Reaction - MSU chemistry. Available at: [Link]
-
Replication of α-amino acids via Strecker synthesis with amplification and multiplication of chiral intermediate aminonitriles - Chemical Communications (RSC Publishing). Available at: [Link]
- CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents.
-
Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe - Analytical Methods (RSC Publishing). Available at: [Link]
-
Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis - PubMed. Available at: [Link]
-
How To Calculate Enantiomeric Excess - Stereochemistry - YouTube. Available at: [Link]
-
Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza - ChemRxiv. Available at: [Link]
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- 9. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 12. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 2-amino-2-(4-hydroxyphenyl)acetate by Recrystallization
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chiral building block in the synthesis of various pharmaceuticals, including β-lactam antibiotics like Amoxicillin, demands exceptional purity to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The presence of impurities, even in trace amounts, can lead to downstream reaction failures, reduced yields, and the formation of potentially toxic byproducts. Recrystallization, a fundamental purification technique in organic chemistry, remains a highly effective, scalable, and economical method for refining such critical intermediates.[2] This application note provides a comprehensive guide to the purification of this compound via recrystallization, grounded in an understanding of its physicochemical properties and potential impurity profile.
Physicochemical Properties and Impurity Profile
A successful recrystallization protocol is predicated on a thorough understanding of the target molecule's properties and the nature of the impurities to be removed.
Physicochemical Characteristics:
This compound is a bifunctional molecule containing a basic amino group, an acidic phenolic hydroxyl group, and a hydrolyzable methyl ester. This amphoteric nature dictates its solubility characteristics, which are highly dependent on pH.[3] The free base is a white to off-white solid.[4] While the melting point of the free base is reported to be in the range of 169-172°C, its hydrochloride salt exhibits a higher melting point of 187-190°C.[4][5] The solubility of Methyl D-(−)-4-hydroxy-phenylglycinate has been shown to increase with temperature in various solvents, a prerequisite for effective recrystallization.[3] In aqueous systems, its solubility displays a characteristic "U" shaped curve with respect to pH, indicating minimum solubility at its isoelectric point.[3]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
| Appearance | White to Off-White Solid | White to Off-White Crystalline Powder |
| Molecular Weight | 181.19 g/mol [6] | 217.65 g/mol |
| Melting Point | 169-172°C[4] | 187-190°C[5] |
| Solubility | pH-dependent in aqueous solutions[3] | Moderately soluble in water and methanol[7] |
Potential Impurity Profile:
Impurities in a given batch of this compound will largely depend on its synthetic route. Common impurities may include:
-
Starting Materials: Unreacted p-hydroxyphenylglycine.
-
Reagent Residues: Acids or bases used in synthesis.
-
Byproducts of Esterification: Di-acylated or N-acylated species.
-
Degradation Products: The corresponding carboxylic acid from ester hydrolysis, or products of phenol oxidation.
The Science of Solvent Selection for Recrystallization
The cornerstone of a successful recrystallization is the choice of an appropriate solvent system.[2] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures.[3] For this compound, both single and mixed solvent systems can be effective.
Single Solvent Systems:
Based on the polarity of the molecule, polar protic solvents are a logical starting point. Alcohols such as methanol, ethanol, and isopropanol are often suitable for the recrystallization of α-amino acid esters. Water can also be a good choice, given the compound's temperature-dependent solubility and the ability to manipulate solubility through pH adjustment.
Mixed Solvent Systems:
A mixed solvent system, typically comprising a "good" solvent in which the compound is readily soluble and a "bad" or "anti-solvent" in which it is poorly soluble, offers finer control over the crystallization process. Common combinations include:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexane
The use of mixed solvents can be particularly advantageous in inducing crystallization when the compound is too soluble in a single solvent even at low temperatures.
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of this compound. It is designed to be a self-validating system, with checkpoints to ensure optimal purity and yield.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 9:1 Ethanol:Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
pH meter or pH paper
Experimental Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar.
-
To the flask, add a small amount of the chosen solvent system (e.g., 9:1 ethanol/water).
-
Gently heat the mixture to reflux with continuous stirring. Continue to add the hot solvent portion-wise until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2]
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
pH Adjustment for Enhanced Purification:
For batches with significant acidic or basic impurities, a pH-swing recrystallization can be highly effective.
-
Dissolve the crude material in a dilute aqueous acid (e.g., 0.1 M HCl) to protonate the amino group and solubilize the compound.
-
Filter the solution to remove any insoluble non-basic impurities.
-
Slowly add a dilute base (e.g., 0.1 M NaOH) to the filtrate with stirring. The compound will precipitate as the pH approaches its isoelectric point. A target pH of 7.5-8.0 is often effective for the crystallization of related compounds.[8]
-
Cool the mixture and collect the precipitated solid by filtration.
-
Proceed with a standard recrystallization from an organic solvent system as described above to remove any trapped inorganic salts.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The compound is highly impure. | Add more of the "good" solvent to lower the saturation temperature. Ensure slow cooling. Consider a different solvent system with a lower boiling point. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Reduce the solvent volume by evaporation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Low Recovery Yield | Too much solvent was used. The cooling step was not long or cold enough. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure thorough cooling in an ice bath. Keep the filtration apparatus hot during hot filtration. |
| Colored Crystals | Presence of colored impurities. Oxidation of the phenolic group. | Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution for phenolic compounds).[9] Ensure the recrystallization is performed under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
Conclusion
The recrystallization of this compound is a robust and efficient method for achieving the high purity required for pharmaceutical applications. A successful purification is rooted in a rational choice of solvent, careful control of the cooling rate, and an understanding of the compound's pH-dependent solubility. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers and drug development professionals can consistently obtain high-quality material, ensuring the integrity of their subsequent synthetic transformations.
References
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ChemWhat. p-Hydroxyphenylglycine Methyl Ester CAS#: 26531-82-8. [Link]
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PubChem. p-Hydroxyphenylglycine methyl ester. [Link]
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PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. [Link]
- Google Patents.
- Google Patents. A process for preparing an optically active p-hydroxyphenyl-glycine or a salt thereof.
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ACS Publications. Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate | Journal of Chemical & Engineering Data. [Link]
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National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
- Google Patents. Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid.
- Google Patents.
- Google Patents. Synthetic method of p-hydroxyphenylglycine.
-
PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate. [Link]
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ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
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ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. [Link]
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Cheméo. Chemical Properties of P-Hydroxyphenylacetylglycine, methyl ester. [Link]
- Google Patents. Method for synthesizing D-p-hydroxyphenylglycine methyl ester.
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PubMed. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. [Link]
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Taylor & Francis Online. preparation of methyl ester derivatives of amino acids bearing hydrolysable n-protection. [Link]
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NCERT. testsforfunctionalgroups - inorganiccompounds. [Link]
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PubChem. Methyl 2-((4-hydroxyphenyl)amino)acetate. [Link]
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J-STAGE. Preparation of Dp-Hydroxypheny] glycine : Optical Resolution of DL-p- Hydroxyphenylglycine by Preferential Crystallization Procedure. [Link]
- Google Patents.
- Google Patents. Process for the synthesis of hydroxyphenylglycine esters.
-
Chemistry LibreTexts. Recrystallization. [Link]
- Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine.
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Chemdad. D-4-Hydroxyphenylglycine Methyl ester hydrochloride. [Link]
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
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PubChem. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. [Link]
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Application Notes & Protocols: The Central Role of Methyl 2-amino-2-(4-hydroxyphenyl)acetate in Pharmaceutical Intermediate Synthesis
Abstract and Scope
Methyl 2-amino-2-(4-hydroxyphenyl)acetate, frequently referred to in literature and industry as p-Hydroxyphenylglycine methyl ester (HPGM), stands as a cornerstone chiral building block in the synthesis of vital pharmaceuticals. Its primary industrial application is as the activated side-chain precursor for a significant class of semi-synthetic β-lactam antibiotics. This guide provides an in-depth exploration of HPGM's properties and its application in the synthesis of two globally significant antibiotics: Amoxicillin and Cefadroxil. We will dissect both traditional chemical and modern enzymatic protocols, emphasizing the scientific rationale behind key procedural steps to provide researchers and process chemists with a robust, field-proven framework for development.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's physical and chemical properties is fundamental for process design, optimization, and safety.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Hydroxyphenylglycine methyl ester (HPGM) | [2][3] |
| CAS Number | 43189-12-4 | [4] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Boiling Point | 303.2 ± 27.0 °C (Predicted) | [4] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.74 ± 0.26 (Predicted) | [4] |
Note: The D-enantiomer, specifically D-(-)-α-amino-p-hydroxyphenylacetic acid methyl ester, is the biologically relevant precursor for the synthesis of Amoxicillin and Cefadroxil.[5][6]
Core Application: A Versatile Side-Chain for β-Lactam Antibiotics
The β-lactam family of antibiotics, which includes penicillins and cephalosporins, is characterized by a four-membered azetidin-2-one ring.[7] The therapeutic efficacy and antibacterial spectrum of these drugs are largely dictated by the nature of the acylamino side-chain attached to the β-lactam nucleus. This compound provides the essential D-p-hydroxyphenylglycyl side-chain, which confers broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Application Note I: Synthesis of Amoxicillin
Amoxicillin is a broad-spectrum penicillin-class antibiotic, recommended by the World Health Organization as a first-choice oral agent for many infections.[6] Its synthesis is a prime example of the industrial application of HPGM.
Synthesis Overview: The Shift from Chemical to Enzymatic Routes
Historically, Amoxicillin was produced via chemical synthesis, a process often requiring cryogenic temperatures, toxic organic solvents, and complex protection/deprotection steps, leading to significant environmental waste.[2][8] The modern, preferred method is a kinetically controlled enzymatic synthesis, which is more environmentally benign and operates under mild aqueous conditions.[6][9] This process couples the D-HPGM side-chain with the 6-aminopenicillanic acid (6-APA) nucleus, catalyzed by Penicillin G Acylase (PGA).[2]
Enzymatic Synthesis Workflow
Caption: Kinetically controlled enzymatic synthesis of Amoxicillin.
Protocol: Kinetically Controlled Enzymatic Synthesis of Amoxicillin
This protocol is a representative model based on established principles.[2][10][11] Optimization is required based on the specific activity of the enzyme batch and desired yield.
A. Materials & Equipment
-
Reactants: D-(-)-p-hydroxyphenylglycine methyl ester (HPGM), 6-Aminopenicillanic acid (6-APA)
-
Catalyst: Immobilized Penicillin G Acylase (PGA) from E. coli
-
Medium: Deionized water, Phosphate buffer components
-
pH Control: 3M Ammonium hydroxide or other suitable base
-
Equipment: Jacketed glass reactor with overhead stirrer, temperature controller, calibrated pH probe and controller, HPLC system for reaction monitoring.
B. Step-by-Step Procedure
-
Reactor Setup: Charge the reactor with deionized water (e.g., 240 mL for a 12g 6-APA scale) and begin stirring.[11]
-
Substrate Dissolution (6-APA): Add 6-APA (e.g., 12g) to the water.[11] The suspension will be milky.
-
pH Adjustment for Dissolution: Carefully titrate with 3M ammonium hydroxide to a pH of 7.5 while maintaining a temperature of ~15°C.[11] Continue until all 6-APA is dissolved, resulting in a clear solution.
-
Addition of HPGM: Add D-HPGM. An optimal molar ratio of HPGM to 6-APA is often between 1.5:1 and 3:1 to favor the synthesis reaction over hydrolysis.[2]
-
Reaction Initiation: Adjust the system to the target reaction temperature (e.g., 22-35°C) and pH (e.g., 6.25).[2][11] Introduce the immobilized PGA enzyme to initiate the acylation reaction.
-
Process Control: Maintain constant temperature and pH throughout the reaction. The pH will tend to drop as the reaction proceeds and must be continuously adjusted with the base.
-
Reaction Monitoring: Withdraw aliquots at regular intervals (e.g., every 30-60 minutes). Quench the enzymatic activity immediately and analyze by HPLC to monitor the consumption of reactants (HPGM, 6-APA) and the formation of Amoxicillin.[10]
-
Termination and Isolation: When the concentration of 6-APA reaches a minimum or the rate of Amoxicillin formation plateaus (typically after 3-8 hours), stop the reaction by filtering out the immobilized enzyme (which can be washed and reused).[2] The product, Amoxicillin, can then be precipitated from the aqueous solution by adjusting the pH to its isoelectric point.
Causality Behind Experimental Choices
-
Why Enzymatic? PGA acts as a transferase, forming an acyl-enzyme intermediate with HPGM. This intermediate can then be attacked by the amino group of 6-APA (synthesis) or by water (hydrolysis). The process is "kinetically controlled" because the desired synthesis reaction is faster than the hydrolysis of the product, allowing Amoxicillin to accumulate before equilibrium is reached.[10]
-
Why Control pH? The enzyme's catalytic activity is highly pH-dependent, typically optimal between pH 6 and 8.[2] Furthermore, the protonation state of the substrates is critical: the amino group of 6-APA must be neutral to act as a nucleophile, a condition favored within this pH range.[2]
-
Why Immobilized Enzyme? Immobilizing the PGA on a solid support (e.g., beads) allows for easy separation from the reaction mixture at the end of the process, simplifying product purification and enabling the catalyst to be recycled, which is crucial for economic viability.[10]
| Parameter | Typical Value | Rationale |
| Temperature | 25 - 35 °C | Balances optimal enzyme activity with thermal stability to prevent denaturation.[2] |
| pH | 6.0 - 7.0 | Optimal for PGA activity and correct substrate protonation state.[2][10] |
| Substrate Ratio (HPGM:6-APA) | ~3:1 | A higher concentration of the acyl donor (HPGM) drives the reaction towards synthesis.[2] |
| Reaction Time | 4 - 8 hours | Determined by reaction kinetics; stopped when peak yield is achieved before product hydrolysis dominates.[2] |
| Yield | Up to 50-60% | Limited by competing hydrolysis side reactions.[2] |
Application Note II: Synthesis of Cefadroxil
Cefadroxil is a first-generation cephalosporin antibiotic used to treat various bacterial infections.[12] Its synthesis is structurally analogous to that of Amoxicillin, involving the acylation of a different β-lactam nucleus, 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), with the same D-p-hydroxyphenylglycyl side-chain.[12]
Synthesis Overview: A Chemical Approach
While enzymatic routes exist, chemical synthesis remains prevalent and is well-documented in patent literature. This process involves protecting reactive functional groups on the 7-ADCA nucleus, activating the HPGM side-chain, coupling the two fragments, and finally, deprotecting to yield the final product.
Chemical Synthesis Workflow
Caption: Multi-step chemical synthesis of Cefadroxil.
Protocol: Chemical Synthesis of Cefadroxil (Illustrative)
This protocol is a generalized representation based on common patent literature methods.[13] Caution: This process involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting.
A. Materials & Equipment
-
Reactants: 7-ADCA, D-(-)-p-hydroxyphenylglycine Dane salt, hexamethyldisilazane (HMDS), trimethylsilyl chloride (TMSCl), methyl chloroformate, N-methyl morpholine (NMM).
-
Solvents: Methylene chloride (DCM), Dimethylformamide (DMF).
-
Workup: Hydrochloric acid, Ammonium hydroxide.
-
Equipment: Multi-neck flask equipped for inert atmosphere operation, low-temperature cooling bath, addition funnels, mechanical stirrer.
B. Step-by-Step Procedure
-
Silylation of 7-ADCA: In a dry reactor under an inert atmosphere, suspend 7-ADCA (e.g., 100g) in methylene chloride (e.g., 275ml). Add TMSCl (e.g., 35.6g) and HMDS (e.g., 51g). Heat the mixture to reflux (38-46°C) for approximately 2 hours to form the silylated 7-ADCA derivative.[13]
-
Side-Chain Activation: In a separate reactor, prepare the mixed anhydride. Suspend the D-(-)-p-hydroxyphenylglycine Dane salt (e.g., 152g) in a mixture of DCM and a co-solvent like DMAc. Cool the mixture to between -40°C and -50°C. Add a catalytic amount of N-methyl morpholine, followed by the slow addition of methyl chloroformate (e.g., 48g), maintaining the low temperature.[13]
-
Condensation (Acylation): Cool the silylated 7-ADCA solution to the same low temperature (-40°C to -50°C). Slowly add the pre-formed mixed anhydride solution to the silylated 7-ADCA. Stir the reaction mixture at this temperature for 90-120 minutes until the condensation is complete.
-
Hydrolysis (Deprotection): Quench the reaction by adding it to cold, dilute hydrochloric acid. This step hydrolyzes the silyl protecting groups.
-
Isolation: Separate the aqueous layer containing the product. Add a solvent like DMF and adjust the pH to 5.6-6.0 with dilute ammonia to precipitate the Cefadroxil product. Filter, wash, and dry the solid.[13]
Causality Behind Experimental Choices
-
Why Silylation? The carboxylic acid and amino groups on 7-ADCA are reactive. Silylation with agents like HMDS and TMSCl temporarily converts these groups into non-reactive trimethylsilyl esters and ethers. This protection is crucial to prevent unwanted side reactions and ensure the acylation occurs specifically at the 7-amino position.
-
Why Activate the Side-Chain? A simple amide bond formation between a carboxylic acid and an amine is not spontaneous. The side-chain (as its Dane salt derivative) is converted into a highly reactive mixed anhydride. This "activation" makes the acyl carbon highly electrophilic, facilitating the nucleophilic attack by the 7-amino group of the β-lactam nucleus.
-
Why Low Temperature? The β-lactam ring is highly strained and susceptible to cleavage, especially under basic or harsh conditions. The mixed anhydride is also highly reactive. Performing the condensation at cryogenic temperatures (-40°C or below) is essential to control the reactivity, minimize degradation of the β-lactam core, and prevent side reactions, thereby maximizing the yield of the desired product.[13]
Safety and Handling
This compound and its derivatives should be handled with appropriate care. Based on available safety data, the compound may cause skin, eye, and respiratory irritation.[14] Always consult the specific Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All synthesis operations should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a quintessential precursor in modern pharmaceutical manufacturing. Its structural features are pivotal for creating the side-chains that define the therapeutic profile of major β-lactam antibiotics like Amoxicillin and Cefadroxil. The evolution of its use from complex, solvent-heavy chemical syntheses to elegant, green enzymatic processes for Amoxicillin production highlights a significant trend in the pharmaceutical industry. A deep, mechanistic understanding of both chemical and biocatalytic protocols, as detailed in this guide, is essential for researchers and professionals aiming to innovate and optimize the production of these life-saving medicines.
References
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Scientific Information Database (SID). (n.d.). ENZYMATIC SYNTHESIS OF AMOXICILLIN WITH IMMOBILIZED PENICILLIN G ACYLASE. Retrieved from [Link]
-
Al-Adel, J., et al. (2018). Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2024). Semaglutide. Retrieved from [Link]
-
Sci-Hub. (n.d.). Sci-Hub. Retrieved from [Link]
- Promoting the Quality of Medicines (PQM) Program. (n.d.).
-
Khan, Z. U. (2009). Simulation of Enzymatic Production of Amoxicillin. Ryerson University. Retrieved from [Link]
- Google Patents. (n.d.). CN114105795B - Synthesis method of amoxicillin production intermediate.
-
National Center for Biotechnology Information. (n.d.). Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation. Retrieved from [Link]
- Google Patents. (n.d.). CN102660621B - Improved method for preparing amoxicillin by enzymic method.
-
National Center for Biotechnology Information. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. PubChem. Retrieved from [Link]
-
MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]
-
TU Delft. (2001). New process concepts for the enzymatic synthesis of amoxicillin from penicillin G. Retrieved from [Link]
- Google Patents. (n.d.). NL1010506C2 - Production of beta-lactam antibiotics comprises enzyme-catalysed acylation with new D-p-hydroxyphenylglycinamide derivatives.
- Google Patents. (n.d.). WO2004035593A1 - An improved process for the preparation of cefadroxil.
-
ACS Omega. (2022). Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation. Retrieved from [Link]
- Bruggink, A. (Ed.). (2001).
- Journal of Chemical and Pharmaceutical Research. (2011).
-
National Center for Biotechnology Information. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]
- bioRxiv. (2024).
- International Journal of ChemTech Research. (n.d.).
- Google Patents. (n.d.). US20040077849A1 - Process for the preparation of cefadroxil.
-
New Drug Approvals. (n.d.). CEFADROXIL. Retrieved from [Link]
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Application Notes & Protocols for the Quantification of Methyl 2-amino-2-(4-hydroxyphenyl)acetate
Introduction
Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a derivative of the amino acid tyrosine, is a compound of interest in pharmaceutical and biochemical research. Its accurate quantification is crucial for various applications, including pharmacokinetic studies, metabolism research, and quality control in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and reliable, adhering to the principles of analytical method validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds like this compound. The phenolic group and the potential for derivatization of the primary amine allow for sensitive detection.
Principle
This method relies on the separation of the analyte from a sample matrix on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. For enhanced sensitivity and specificity, pre-column derivatization of the primary amine with a fluorogenic agent can be employed, followed by fluorescence detection.
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Protocol: Reversed-Phase HPLC with UV Detection
1.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid or Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
1.3.2. Instrument Parameters
| Parameter | Condition |
| HPLC System | Standard binary or quaternary pump system |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 274 nm |
1.3.3. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (from biological matrix):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
1.3.4. Data Analysis
-
Integrate the peak area of the analyte in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Chiral Separation (Optional)
For enantiomeric separation, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[1]
1.4.1. Instrument Parameters (Chiral HPLC)
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 80:20 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| UV Detection | 274 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of this compound. However, due to the polar nature of the analyte, derivatization is a mandatory step to increase its volatility and thermal stability.[2]
Principle
The analyte is first derivatized to a less polar and more volatile compound. The derivatized analyte is then separated from other components in a gas chromatograph and detected by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) information.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Protocol: GC-MS with Silylation
2.3.1. Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Ethyl acetate (anhydrous)
-
Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
2.3.2. Derivatization Procedure
-
To the dried sample residue (from Section 1.3.3 or a dried aliquot of a standard solution), add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
2.3.3. Instrument Parameters
| Parameter | Condition |
| GC System | Standard Gas Chromatograph |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for quantification |
2.3.4. Data Analysis
-
Identify the derivatized analyte peak based on its retention time and mass spectrum.
-
For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and the internal standard.
-
Construct a calibration curve and calculate the concentration as described for the HPLC method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique for the quantification of this compound, particularly in complex biological matrices. It often allows for direct analysis without the need for derivatization.
Principle
The analyte is separated by HPLC and then ionized, typically using Electrospray Ionization (ESI). The precursor ion corresponding to the analyte is selected in the first mass spectrometer (Q1), fragmented in the collision cell (q2), and specific product ions are monitored in the third mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Protocol: LC-MS/MS with ESI
3.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (stable isotope-labeled this compound is highly recommended)
3.3.2. Instrument Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of the reference standard. Expected precursor ion [M+H]⁺. |
3.3.3. Sample Preparation
The sample preparation can be as simple as a protein precipitation followed by dilution, as described in Section 1.3.3.
3.3.4. Data Analysis
-
Integrate the peak areas of the MRM transitions for the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve and determine the concentration of the analyte in the samples.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[2][3][4] Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Summary of Quantitative Data
The following table provides a hypothetical comparison of the expected performance of the described analytical methods. These values will need to be experimentally determined during method validation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Typical LOQ | 10 - 100 ng/mL | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (%Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Sample Throughput | Moderate | Low to Moderate | High |
References
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. [Link]
-
Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
-
Univerzita Karlova. HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting incomplete peptide coupling with "Methyl 2-amino-2-(4-hydroxyphenyl)acetate"
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2-amino-2-(4-hydroxyphenyl)acetate and encountering challenges with incomplete peptide coupling. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice, explain the underlying chemical principles, and offer field-proven protocols to help you achieve successful synthesis outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the peptide coupling process. Each entry provides a potential cause and a detailed, actionable solution.
Question 1: My peptide coupling reaction with this compound is resulting in a low yield of the desired peptide. What are the likely causes and how can I improve it?
Answer:
Low coupling yields with this particular amino acid derivative can stem from several factors, primarily related to its structural features. The two most common culprits are side reactions involving the unprotected phenolic hydroxyl group and steric hindrance.
1. Side Reaction: O-Acylation of the Phenolic Hydroxyl Group
The hydroxyl group on the phenyl ring is nucleophilic and can compete with the amine group of your coupling partner, leading to the formation of an ester byproduct.[1][2] This side reaction consumes your activated carboxylic acid, thereby reducing the yield of the desired peptide.
-
Solution: Protection of the Phenolic Hydroxyl Group. The most effective way to prevent O-acylation is to protect the hydroxyl group before performing the coupling reaction.[3][4] A commonly used protecting group for the tyrosine side chain in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl (tBu) group.[4] For Boc-based strategies, a benzyl (Bzl) group is often employed.[4] After successful coupling, these protecting groups can be removed during the final cleavage and deprotection step.
2. Steric Hindrance
The bulky nature of the substituted phenyl ring can sterically hinder the approach of the nucleophilic amine to the activated carboxyl group, slowing down the reaction rate and leading to incomplete coupling.[5][6]
-
Solution: Optimization of Coupling Reagents and Conditions.
-
Employ a more potent coupling reagent: For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC might be insufficient.[6] Consider using stronger phosphonium or aminium/uronium-based reagents such as HATU, HBTU, or COMU.[7] These reagents form highly reactive activated esters that can overcome steric barriers more effectively.
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration can help drive it to completion. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be done cautiously as it can also increase the risk of racemization.
-
Double coupling: If a single coupling reaction does not go to completion, a second coupling step with fresh reagents can be performed.[8] This is a common strategy for difficult couplings in SPPS.[8]
-
Question 2: I am observing a significant amount of a byproduct with the same mass as my desired peptide, but it has different chromatographic properties. What could this be?
Answer:
This is a classic sign of racemization, a common side reaction in peptide synthesis where the stereochemistry of the chiral center (the α-carbon) of the amino acid is inverted.[7] The resulting diastereomeric peptide will have a different three-dimensional structure and, consequently, different properties, including its retention time in HPLC.
Mechanism of Racemization:
Racemization can occur via two primary pathways during the activation of the carboxylic acid: direct enolization or through the formation of an oxazolone intermediate.[7] The presence of base, elevated temperatures, and prolonged activation times can exacerbate this issue.[7]
-
Solution: Minimizing Racemization.
-
Use of additives: When using carbodiimide coupling reagents, the addition of a racemization-suppressing additive is crucial.[3][7] 1-Hydroxybenzotriazole (HOBt) has been a popular choice, though due to its potential explosive nature, safer alternatives like Oxyma Pure are now widely used.[7] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[7][9]
-
Control of reaction temperature: Perform the coupling reaction at room temperature or below (e.g., 0 °C) to minimize the rate of racemization.[7]
-
Careful selection of base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of base, as it can promote racemization.
-
Pre-activation time: For HATU-mediated couplings, pre-activating the carboxylic acid with HATU and base for a few minutes before adding the amine component is generally recommended.[10] However, for sensitive substrates, prolonged pre-activation can increase the risk of side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Do I always need to protect the phenolic hydroxyl group of this compound?
For the synthesis of short peptides, it may be possible to achieve acceptable yields without protecting the hydroxyl group, especially if a highly efficient coupling reagent is used and the reaction conditions are carefully optimized.[1] However, for longer peptides or when using less reactive coupling reagents, protection is highly recommended to avoid the accumulation of O-acylated byproducts.[1]
Q2: Which coupling reagent is best for this amino acid derivative?
For challenging couplings involving sterically hindered or functionalized amino acids, aminium/uronium reagents like HATU, HCTU, and COMU are generally considered more efficient than carbodiimides like DCC or EDC. HATU is particularly effective due to the formation of a highly reactive OAt-ester.
Q3: What is the ideal order of addition for the reagents in a HATU-mediated coupling?
The generally accepted best practice is to pre-activate the carboxylic acid.[10] This involves dissolving the carboxylic acid (your N-protected this compound), HATU, and a non-nucleophilic base (like DIPEA) in a suitable solvent (e.g., DMF or DCM) and allowing them to react for several minutes before adding the amine component.[10] This ensures the formation of the active ester before the amine is introduced, which can help to minimize side reactions of the amine with HATU itself.[10]
Q4: How can I monitor the progress of my coupling reaction?
For solution-phase synthesis, Thin Layer Chromatography (TLC) is a quick and effective method to monitor the disappearance of the starting materials and the appearance of the product. For solid-phase peptide synthesis, a qualitative test like the Kaiser test can be used to check for the presence of free primary amines on the resin, indicating an incomplete reaction. For both solution and solid-phase synthesis, a small aliquot of the reaction mixture (after cleavage from the resin in the case of SPPS) can be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a more quantitative assessment of the reaction's progress.[11][12]
Experimental Protocols
Protocol 1: Standard HATU-Mediated Peptide Coupling in Solution Phase
This protocol describes a general procedure for coupling an N-protected this compound with an amino acid ester.
Materials:
-
N-protected this compound (with protected phenol if desired) (1.0 eq)
-
Amino acid ester hydrochloride (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected this compound (1.0 eq), HATU (1.1 eq), and the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add DIPEA (2.5 eq) to the stirred solution. The first equivalent of base will neutralize the hydrochloride salt of the amine, and the subsequent amount will facilitate the coupling reaction.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Reaction Progress by TLC
Materials:
-
TLC plate (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol)
-
Visualization agent (e.g., UV lamp, ninhydrin stain, or potassium permanganate stain)
Procedure:
-
Prepare a suitable mobile phase that provides good separation of your starting materials and product.
-
Using a capillary tube, spot a small amount of your starting materials (the carboxylic acid and the amine) and the reaction mixture on the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate chemical stain.
-
A complete reaction will show the disappearance of the limiting starting material spot and the appearance of a new spot corresponding to the product.
Visualizations
Diagram 1: General Peptide Coupling Mechanism
Caption: General workflow for peptide bond formation.
Diagram 2: O-Acylation Side Reaction
Caption: Competing reactions leading to desired peptide or byproduct.
Diagram 3: Troubleshooting Workflow
Caption: A logical approach to troubleshooting incomplete coupling.
References
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]
-
LCGC International. (2021). Introduction to Peptide Analysis by HPLC. [Link]
-
Wuhan Golden Wing Chemical Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Reddit. (2022). HATU coupling - what's the best order?. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Bodanszky, M. (1971). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. RSC Publishing. [Link]
-
AAPPTec. (2021). Carbodiimides and Additives. [Link]
-
National Institutes of Health. (2016). Tyrosine bioconjugation – an emergent alternative. [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
ACS Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. [Link]
-
ACS Publications. (2014). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
ACS Publications. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Biomatik. (2023). The Ultimate Guide To Peptide Synthesis: Everything You Need To Know. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Dublin Institute of Technology. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
-
PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 3. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-amino-2-(4-hydroxyphenyl)acetate" stability issues in different solvents
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on the stability of Methyl 2-amino-2-(4-hydroxyphenyl)acetate. This resource is structured to help you anticipate and troubleshoot stability issues you might encounter during your research and development work.
Understanding the Stability of this compound
This compound is a molecule with several functional groups that can be susceptible to degradation: a methyl ester, a primary amine, and a phenolic hydroxyl group. Its stability in solution is therefore highly dependent on the choice of solvent and the experimental conditions. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the stability of this compound:
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the methyl ester and oxidation of the phenolic hydroxyl and/or amino group.
-
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, 2-amino-2-(4-hydroxyphenyl)acetic acid, and methanol. This reaction is often catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: The phenol and amine functional groups are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of colored degradation products.[3][4]
Q2: How does the choice of solvent affect the stability of this compound?
A2: The solvent plays a critical role in the stability of this compound.
-
Protic vs. Aprotic Solvents: Protic solvents, especially water, can participate in the hydrolysis of the ester group.[2] Aprotic solvents are generally preferred to minimize hydrolysis.
-
Solvent Polarity: The polarity of the solvent can influence the rate of degradation reactions. It's important to choose a solvent that not only dissolves the compound but also minimizes degradation.
-
Presence of Impurities: Solvents may contain impurities, such as peroxides in ethers or trace metals, which can catalyze oxidation reactions. Using high-purity solvents is recommended.
Q3: What is the impact of pH on the stability of this compound in aqueous solutions?
A3: pH is a critical factor for stability in aqueous solutions.
-
Acidic pH: While the ester is more stable against hydrolysis at a slightly acidic pH (around 4-5), strong acidic conditions can accelerate hydrolysis.
-
Neutral to Basic pH: As the pH increases, the rate of base-catalyzed hydrolysis of the ester group increases significantly.[5] The phenolic hydroxyl group also becomes more susceptible to oxidation at higher pH.
Q4: How do temperature and light affect the stability of this compound?
A4: Both temperature and light can accelerate degradation.
-
Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation reactions.[6] Therefore, it is advisable to store solutions of this compound at low temperatures (e.g., 2-8 °C or frozen) and bring them to room temperature only for immediate use.
-
Light: Exposure to UV or visible light can promote photo-oxidation of the phenol and amine groups. Solutions should be protected from light by using amber vials or by working in a dark environment.
Troubleshooting Guide
Here are some common issues you might encounter and how to troubleshoot them:
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in solution color (e.g., turning yellow or brown) | Oxidation of the phenolic hydroxyl or amino group. | - Use deoxygenated solvents.- Add an antioxidant (e.g., ascorbic acid, BHT).- Protect the solution from light.- Work under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of a new peak in HPLC analysis, eluting earlier than the parent compound | Hydrolysis of the methyl ester to the more polar carboxylic acid. | - Use an aprotic solvent if possible.- If an aqueous solvent is necessary, buffer the solution to a slightly acidic pH (4-5).- Prepare solutions fresh and use them immediately.- Store solutions at low temperatures. |
| Precipitation of the compound from the solution over time | Degradation to a less soluble product, or change in pH affecting solubility. | - Re-evaluate the choice of solvent and consider a co-solvent system.- Check the pH of the solution and adjust if necessary.- Ensure the storage temperature is appropriate to maintain solubility. |
| Inconsistent results between experiments | Instability of the compound in the experimental medium. | - Perform a preliminary stability study under your specific experimental conditions to determine the time frame within which the compound is stable.- Standardize solution preparation and handling procedures. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Different Solvents
This protocol outlines a basic experiment to assess the stability of this compound in a few common laboratory solvents.
Objective: To determine the short-term stability of this compound in different solvents at room temperature.
Materials:
-
This compound
-
HPLC-grade solvents: Acetonitrile, Methanol, Dichloromethane, Dimethyl sulfoxide (DMSO), and Water (buffered at pH 4, 7, and 9)
-
Amber HPLC vials
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
In separate amber HPLC vials, dilute the stock solution with each of the test solvents to a final concentration of 0.1 mg/mL.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to obtain the initial peak area of the parent compound.
-
Store the vials at room temperature, protected from light.
-
At specified time points (e.g., 2, 4, 8, 24, and 48 hours), inject an aliquot of each solution into the HPLC system.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC system with a UV detector, preferably coupled with a mass spectrometer (LC-MS)
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH at room temperature for a specified time (e.g., 30 minutes).
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 2 hours).
-
Thermal Degradation: Heat an aliquot of the stock solution at 60°C for a specified time (e.g., 24 hours).
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified time.
-
After the specified stress period, neutralize the acidic and basic samples and analyze all samples by LC-MS to identify the masses of the degradation products.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for a stability assessment study.
References
-
Sci-Hub. (n.d.). Sci-Hub. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis, Characterization, Conductivity, Band Gap, and Kinetic of Thermal Degradation of Poly-4-[(2-Mercaptophenyl) Imino Methyl] Phenol. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved January 27, 2026, from [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved January 27, 2026, from [Link]
-
PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved January 27, 2026, from [Link]
-
PMC - NIH. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved January 27, 2026, from [Link]
-
MDPI. (2022, April 15). Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Auto-oxidation of methyl 2-((4-methoxyphenyl)(alkyl)amino)acetatea,b. Retrieved January 27, 2026, from [Link]
-
MDPI. (2023, January 19). Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. Retrieved January 27, 2026, from [Link]
-
Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). Retrieved January 27, 2026, from [Link]
-
(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (2025, March 8). Retrieved January 27, 2026, from [Link]
-
2.2 Carboxy Group. (n.d.). Retrieved January 27, 2026, from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 27, 2026, from [Link]
-
Analytical, Formulation & Stability. (n.d.). Retrieved January 27, 2026, from [Link]
-
PMC - NIH. (2019, October 24). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. Retrieved January 27, 2026, from [Link]
-
BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved January 27, 2026, from [Link]
-
PMC - PubMed Central. (2019, July 30). Biochemical and structural explorations of α-hydroxyacid oxidases reveal a four-electron oxidative decarboxylation reaction. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Methyl (2-hydroxyphenyl)acetate. Retrieved January 27, 2026, from [Link]
Sources
- 1. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Methyl 2-amino-2-(4-hydroxyphenyl)acetate
Welcome to the technical support center for Methyl 2-amino-2-(4-hydroxyphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this compound. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific principles to empower your experimental design.
Introduction: Understanding the Molecule
This compound is an amino acid ester derivative with a unique combination of functional groups that dictate its solubility behavior.[1][2][3] Its structure contains:
-
A basic primary amine (-NH₂) group.
-
A weakly acidic phenolic hydroxyl (-OH) group.
-
A polar methyl ester (-COOCH₃) group.
-
A non-polar aromatic phenyl ring .
This amphoteric nature, possessing both acidic and basic centers, alongside a mix of polar and non-polar regions, is the primary reason for its challenging solubility profile in many standard organic solvents.[4][5] This guide will walk you through understanding and overcoming these challenges.
Caption: Workflow for enhancing solubility via pH adjustment.
Protocol: Acid-Mediated Solubilization
This is ideal if your subsequent reaction steps are compatible with acidic conditions.
-
Suspend: Suspend your compound in the primary solvent (e.g., methanol).
-
Acidify: Slowly add a dilute solution of a strong acid. For organic solvents, a solution of HCl in methanol or dioxane is common. [6]For aqueous media, dilute HCl or H₂SO₄ can be used.
-
Mechanism: The acid will protonate the basic amino group to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and will readily dissolve.
-
Monitor: Add acid dropwise until the solid dissolves completely. Avoid adding a large excess unless required by the reaction.
Protocol: Base-Mediated Solubilization
Use this method if your reaction is tolerant of basic conditions.
-
Suspend: Suspend your compound in the primary solvent.
-
Basify: Add a dilute solution of a suitable base. For alcoholic solvents, sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be used. For other organic solvents, a non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU) may be suitable.
-
Mechanism: The base will deprotonate the weakly acidic phenolic hydroxyl group to form a phenoxide salt (-O⁻). This creates a charged species that is more soluble in polar solvents. 4. Monitor: Add the base portion-wise until a clear solution is obtained.
Issue 2: My compound is soluble initially but crashes out during the reaction.
Answer: This often happens due to a change in the reaction medium's properties.
-
pH Shift: Your reaction might be generating an acidic or basic byproduct that shifts the pH of the solution back towards the compound's isoelectric point, where it is least soluble.
-
Reagent Consumption: If you used an acid or base to solubilize the compound, it might be consumed by the reagents you add, causing the compound to neutralize and precipitate.
-
Temperature Change: If you heated the mixture to achieve dissolution, it may precipitate upon cooling to the reaction temperature.
Troubleshooting Steps:
-
Buffered System: If compatible, use a buffer to maintain a constant pH throughout the reaction.
-
Staged Addition: Add the solubilizing acid or base in slight excess. Alternatively, add your reagents slowly to the solution of your dissolved compound to maintain solubility.
-
Maintain Temperature: If solubility is temperature-dependent, ensure your reaction vessel is maintained at the temperature required for dissolution.
Issue 3: I need to improve solubility for drug formulation, not just for a reaction.
Answer: For pharmaceutical applications, permanent structural modification via a prodrug strategy is a highly effective approach. [7][8]This involves masking one of the polar functional groups with a chemical moiety that improves solubility and can be cleaved in vivo to release the active drug. [9][10] Potential Prodrug Strategies (for consideration):
-
Phosphate Esters: Adding a phosphate group to the phenolic hydroxyl can dramatically increase aqueous solubility. The phosphate is readily cleaved by phosphatases in the body.
-
Amino Acid Conjugates: Attaching a soluble amino acid to the primary amine can improve solubility characteristics.
-
Pegylation: Conjugating a polyethylene glycol (PEG) chain can enhance solubility and modify pharmacokinetic properties.
This approach requires significant synthetic chemistry and biological validation but is a gold-standard method in drug development. [11]
Summary of Solvent Recommendations
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexanes, Toluene | Insoluble | Dominated by weak dispersion forces, unable to overcome the solute's strong intermolecular H-bonding and dipole forces. [12] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions can solvate the polar parts of the molecule. Lack of H-bond donation prevents interference. [13] |
| Polar Protic | Water, Methanol, Ethanol | Moderate (pH-dependent) | Can act as both H-bond donors and acceptors, interacting well with the amine and hydroxyl groups. Solubility is limited by the non-polar phenyl ring and can be dramatically increased by pH adjustment. [14][15] |
| Low-Polarity Ethers | Diethyl Ether, THF | Low to Insoluble | The ether oxygen can accept a hydrogen bond, but the overall non-polar character is too high for effective solvation. |
| Chlorinated | DCM, Chloroform | Low | Can have some dipole interactions, but generally not polar enough to effectively dissolve the compound without co-solvents. |
References
-
PubChem. Methyl 2-((4-hydroxyphenyl)amino)acetate. [Link]
-
PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Di, L., & Kerns, E. H. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Nagwa. Lesson Explainer: Polar and Nonpolar Solvents. [Link]
-
ResearchGate. Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
LookChem. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. [Link]
-
Chemistry LibreTexts. Physical properties of organic compounds. [Link]
-
MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
- Google Patents. Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid.
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Journal of Chemical Technology and Metallurgy. pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]
-
PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate. [Link]
-
ResearchGate. Prodrug: Effective solutions for solubility, permeability and challenges. [Link]
-
Quora. If polar solvents can dissolve polar solutes due to partial charges, how does nonpolar.... [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
PubMed. An effective organic solvent system for the dissolution of amino acids. [Link]
-
Chemistry Stack Exchange. How do non-polar substances dissolve in non-polar solvents?. [Link]
-
Clark, J. (2010). Functional Groups In Organic Chemistry. [Link]
- Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine.
-
NIH National Center for Biotechnology Information. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
-
PharmaTutor. ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. [Link]
-
Chemistry For Everyone (YouTube). Why Are Covalent Compounds Soluble In Organic Solvents?. [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
Open Oregon Educational Resources. Solubility – Introductory Organic Chemistry. [Link]
-
PubMed. Is prodrug design an approach to increase water solubility?. [Link]
Sources
- 1. Methyl 2-((4-hydroxyphenyl)amino)acetate | C9H11NO3 | CID 422581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate | C9H11NO3 | CID 10932044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. nbinno.com [nbinno.com]
- 15. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
Degradation pathways of "Methyl 2-amino-2-(4-hydroxyphenyl)acetate" under acidic/basic conditions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals.[1][2] This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the challenges associated with the degradation of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the methyl ester to form p-hydroxyphenylglycine and methanol.[3] The reaction is catalyzed by the presence of acid (H⁺) or base (OH⁻).
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol yield the carboxylic acid, p-hydroxyphenylglycine. This reaction is reversible.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, forming the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form a carboxylate salt and methanol. This reaction is essentially irreversible because the final deprotonation step is highly favorable.[4]
Q2: What are the expected degradation products I should be looking for?
A2: The principal degradation product is p-hydroxyphenylglycine . Depending on the specific conditions, other minor degradation products could potentially form, though literature on this specific molecule is limited. It is crucial to perform forced degradation studies to identify any other potential degradants under your specific experimental conditions.[5]
| Compound Name | Structure | Notes |
| This compound | Starting Material | |
| p-Hydroxyphenylglycine | Primary hydrolysis product | |
| Methanol | Byproduct of hydrolysis |
Q3: What factors can influence the rate of degradation of this compound?
A3: Several factors can significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. The reaction is slowest at a neutral pH and increases at both acidic and basic pH.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.[6]
-
Concentration of Acid or Base: Higher concentrations of the acid or base catalyst will lead to a faster degradation rate.
-
Solvent System: The choice of solvent can influence the solubility of the compound and the catalyst, thereby affecting the reaction rate.
Troubleshooting Guide
Issue 1: Incomplete Hydrolysis in My Experiment
-
Possible Cause 1: Insufficient Catalyst (Acid or Base).
-
Explanation: The hydrolysis reaction is catalytic. An insufficient amount of acid or base will result in a slow or incomplete reaction.
-
Solution: Increase the molar equivalents of the acid or base. For basic hydrolysis, using a significant excess of base (e.g., 2-3 equivalents) can help drive the reaction to completion.[4]
-
-
Possible Cause 2: Low Reaction Temperature.
-
Explanation: Hydrolysis may be slow at room temperature.
-
Solution: Increase the reaction temperature. Monitoring the reaction at various temperatures (e.g., 40°C, 60°C, 80°C) can help determine the optimal condition without promoting unwanted side reactions.[6]
-
-
Possible Cause 3: Poor Solubility.
-
Explanation: If the compound is not fully dissolved, the reaction can only occur at the surface of the solid material, leading to a slow and incomplete reaction.
-
Solution: Ensure your compound is fully dissolved in the reaction medium. You may need to use a co-solvent (e.g., methanol, THF) in addition to the aqueous acid or base.
-
Issue 2: Unexpected Peaks in my HPLC Chromatogram After a Degradation Study
-
Possible Cause 1: Side Reactions.
-
Explanation: While hydrolysis is the primary degradation pathway, extreme conditions (high temperature or very strong acid/base) might induce other reactions such as oxidation of the phenol group or decarboxylation.
-
Solution: Use milder degradation conditions. If the unexpected peaks persist, they should be characterized using techniques like LC-MS to identify their structures.[5]
-
-
Possible Cause 2: Impurities in the Starting Material.
-
Explanation: The unexpected peaks may have been present in your starting material.
-
Solution: Always run a chromatogram of your starting material (time zero sample) to identify any pre-existing impurities.
-
-
Possible Cause 3: Interaction with Excipients (for formulated products).
-
Explanation: If you are working with a formulated product, the active ingredient may be reacting with excipients under stress conditions.
-
Solution: Conduct forced degradation studies on the individual excipients and the placebo to identify any degradants originating from them.
-
Issue 3: Poor Separation Between the Parent Compound and p-Hydroxyphenylglycine in HPLC Analysis
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Explanation: The retention of both the parent compound and the degradation product, which are both ionizable, is highly dependent on the pH of the mobile phase.
-
Solution: Adjust the pH of the aqueous component of your mobile phase. A pH around 2.5-3.5 is often a good starting point for separating acidic and basic compounds on a C18 column.
-
-
Possible Cause 2: Insufficient Organic Modifier.
-
Explanation: The parent ester is more hydrophobic than the resulting carboxylic acid. If the organic content in the mobile phase is too high, both may elute too quickly and co-elute.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase the retention of both compounds and improve separation. A gradient elution may be necessary for optimal separation.
-
-
Possible Cause 3: Inadequate Column Chemistry.
-
Explanation: A standard C18 column might not provide the best selectivity for these polar compounds.
-
Solution: Consider using a column with a different stationary phase, such as a C8, a phenyl-hexyl, or an aqueous C18 column designed for better retention of polar analytes.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The conditions should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Keep the solution at a controlled temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.
-
-
Basic Degradation:
-
To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.
-
Keep the solution at a controlled temperature (e.g., room temperature or 40°C, as basic hydrolysis is often faster) and withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.
-
-
Oxidative Degradation:
-
To a volumetric flask, add a known volume of the stock solution and an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and withdraw samples at various time points.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at a controlled elevated temperature (e.g., 80°C).
-
Withdraw samples at various time points, dissolve in the mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample by HPLC.
-
-
Analysis:
-
Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Validation according to ICH guidelines is required for use in a regulatory environment.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 22 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Visualizations
Degradation Pathways
Caption: Proposed degradation pathways under acidic and basic conditions.
Experimental Workflow
Caption: General workflow for a forced degradation study.
References
- CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google P
-
Chemical Properties of P-Hydroxyphenylacetylglycine, methyl ester - Cheméo. (URL: [Link])
- CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google P
- CN102718672B - Synthetic method of p-hydroxyphenylglycine methyl ester - Google P
- WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google P
-
P-Hydroxyphenylglycine Methyl Ester CAS#: 26531-82-8 - ChemWhat. (URL: [Link])
-
p-Hydroxyphenylglycine methyl ester | C9H11NO3 | CID 4123006 - PubChem. (URL: [Link])
- HPLC Troubleshooting Guide. (URL: Not available)
-
Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis - PubMed. (URL: [Link])
- Forced Degradation Studies: Regulatory Considerations and Implement
- The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). (URL: Not available)
-
Issue with amino acid analysis - Chromatography Forum. (URL: [Link])
-
Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent | Organic Letters - ACS Publications. (URL: [Link])
- Forced Degradation Study as per ICH Guidelines: Wh
-
Analysis of Amino Acids by HPLC - Agilent. (URL: [Link])
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (URL: [Link])
-
The formation and hydrolysis of the active ester made from α-amino acid... - ResearchGate. (URL: [Link])
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (URL: [Link])
- A practical guide to forced degradation and stability studies for drug substances. (URL: Not available)
-
Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])
-
HPLC amino acid analysis and interfering ammonium peak? - ResearchGate. (URL: [Link])
-
Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (URL: [Link])
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (URL: Not available)
Sources
- 1. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 2. p-Hydroxyphenylglycine methyl ester | C9H11NO3 | CID 4123006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sgs.com [sgs.com]
- 6. onyxipca.com [onyxipca.com]
- 7. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate by HPLC and NMR
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a key chiral intermediate in the synthesis of various pharmaceuticals. As a building block for active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2] Any contaminant, whether a residual starting material, a reaction by-product, or a degradation product, can potentially impact the stability, bioavailability, and toxicology of the API.
This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While HPLC is the workhorse for high-sensitivity impurity detection and quantification, Quantitative NMR (qNMR) offers a distinct, primary method of analysis that provides both structural confirmation and an absolute purity value without the need for a specific reference standard of the analyte. By understanding the principles, experimental causality, and comparative strengths of each method, researchers and drug development professionals can build a robust, self-validating analytical strategy.
Part 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolving power, sensitivity, and quantitative accuracy.[3][4] The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[5][6] For a molecule like this compound, which contains both polar (amino, hydroxyl) and non-polar (phenyl ring) moieties, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Experimental Choices in RP-HPLC Method Development
The development of a robust, stability-indicating HPLC method is a systematic process where each parameter is chosen to ensure reliable separation and quantification.
-
Column Chemistry: A C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide a hydrophobic stationary phase that effectively retains the analyte via interactions with its phenyl ring. This allows for separation from more polar impurities that elute earlier and less polar impurities that are retained longer.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase and an organic solvent (typically acetonitrile or methanol) is superior to an isocratic method for impurity profiling. A gradient allows for the elution of a wide range of impurities with varying polarities within a single run. The aqueous phase is often acidified with 0.1% formic acid or trifluoroacetic acid. This serves a dual purpose: it protonates the primary amine on the analyte to a single species (-NH3+), preventing peak tailing, and suppresses the ionization of residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.
-
Detection: The phenyl ring in this compound acts as a strong chromophore. A UV-Vis or Photodiode Array (PDA) detector is therefore ideal. A PDA detector is particularly advantageous as it provides spectral information, which can be used to assess peak purity and tentatively identify impurities by comparing their UV spectra to that of the main component.
Workflow for HPLC Purity Analysis
Caption: Workflow for purity determination by HPLC.
Detailed Experimental Protocol: HPLC Purity Assay
1. Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade or higher)
-
This compound reference standard and sample lot.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte and impurities. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide polarity range of impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | PDA at 274 nm | Wavelength of maximum absorbance for the hydroxyphenyl group. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
4. Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the sample lot in the same manner as the standard solution.
5. System Suitability Test (SST):
-
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if it meets the criteria outlined in pharmacopeias such as USP <621>.[5][7]
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
6. Analysis and Calculation:
-
Inject the sample solution. Identify the peak for this compound based on its retention time relative to the standard.
-
Purity is calculated using the area normalization method:
-
Purity (%) = (Area of main peak / Sum of areas of all peaks) x 100
-
Data Summary and Interpretation
The HPLC analysis provides a chromatogram where each peak corresponds to a different component in the sample. The area of each peak is proportional to the concentration of that component.
Table 1: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.5 | 1,500 | 0.05 | Unknown Impurity |
| 2 | 8.2 | 2,985,000 | 99.50 | This compound |
| 3 | 11.4 | 6,000 | 0.20 | By-product A |
| 4 | 14.1 | 7,500 | 0.25 | Starting Material X |
| Total | 3,000,000 | 100.0 |
This data indicates a purity of 99.50% for the main component, with three minor impurities detected. The high sensitivity of HPLC allows for the detection and quantification of impurities at levels well below 0.1%.[8]
Part 2: Quantitative NMR (qNMR) – An Orthogonal Method for Absolute Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique because, under appropriate experimental conditions, the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][10] This principle allows for Quantitative NMR (qNMR), a powerful method for determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[11][12]
Why Choose qNMR? A Self-Validating System
-
Primary Method: qNMR is a primary ratio method of measurement. It does not require a reference standard of the analyte itself for quantification, making it invaluable when a highly purified standard is unavailable.
-
Structural Confirmation: The NMR spectrum simultaneously provides unequivocal structural confirmation of the main component, ensuring you are quantifying the correct molecule.
-
Orthogonality: It provides a purity value based on a completely different physical principle than chromatography, offering a truly independent verification of results. Discrepancies between HPLC and qNMR results can reveal impurities that are non-chromophoric (invisible to UV detection) or co-elute with the main peak in HPLC.
Causality Behind Experimental Choices in qNMR
-
Internal Standard Selection: The choice of internal standard is the most critical decision. It must be:
-
Of high, certified purity (e.g., traceable to NIST).
-
Chemically inert and stable, not reacting with the analyte or solvent.
-
Possess NMR signals in a region of the spectrum free from overlap with analyte signals.
-
Highly soluble in the chosen deuterated solvent.
-
For ¹H NMR, a compound with a simple spectrum (e.g., one or more sharp singlets) is ideal. Maleic acid is an excellent choice as its vinylic protons appear as a singlet far downfield (~6.3 ppm in DMSO-d₆), away from the aromatic and aliphatic signals of the analyte.
-
-
Solvent Selection: A deuterated solvent (e.g., DMSO-d₆) is used to avoid a large, overwhelming solvent signal in the ¹H spectrum. DMSO-d₆ is particularly useful for its ability to dissolve a wide range of polar compounds and for its exchangeable proton signal (from residual water) which can help identify the -OH and -NH₂ protons of the analyte.
-
Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be set correctly. A long relaxation delay (D1, typically 5 times the longest T₁ relaxation time of any proton being integrated) is essential to allow all protons to fully return to equilibrium before the next pulse. This ensures that the signal intensity is truly proportional to the number of protons.
Workflow for qNMR Purity Analysis
Caption: Workflow for purity determination by qNMR.
Detailed Experimental Protocol: ¹H qNMR Purity Assay
1. Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
2. Chemicals and Reagents:
-
This compound sample lot.
-
Maleic Acid (certified internal standard, purity ≥ 99.5%).
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial. Record the mass (m_analyte).
-
Accurately weigh approximately 5 mg of Maleic Acid internal standard into the same vial. Record the mass (m_IS).
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
4. NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Pulse Program | Standard quantitative 1D | Optimized for signal intensity. |
| Relaxation Delay (D1) | 20 seconds | Ensures full relaxation of all protons for accurate integration. |
| Number of Scans | 16 | Provides adequate signal-to-noise for precise integration. |
5. Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a well-resolved signal for the analyte (e.g., the methoxy singlet, -OCH₃) and the signal for the internal standard (maleic acid singlet).
-
Integrate these peaks accurately.
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., 3 for -OCH₃, 2 for maleic acid)
-
MW: Molecular Weight (Analyte: 181.19 g/mol ; Maleic Acid: 116.07 g/mol )
-
m: Mass
-
Purity_IS: Purity of the internal standard
-
Data Summary and Interpretation
Table 2: Representative ¹H qNMR Purity Calculation
| Parameter | Analyte (Methyl Ester) | Internal Standard (Maleic Acid) |
| Signal Used | -OCH₃ singlet | Vinylic singlet |
| Chemical Shift (δ) | ~3.6 ppm | ~6.3 ppm |
| Number of Protons (N) | 3 | 2 |
| Mass (m) | 10.05 mg | 5.12 mg |
| Molecular Weight (MW) | 181.19 g/mol | 116.07 g/mol |
| Integral (I) | 1.00 | 0.58 |
| IS Purity | 99.8% |
*Purity_analyte = (1.00 / 0.58) * (2 / 3) * (181.19 / 116.07) * (5.12 / 10.05) * 99.8% = 99.4% *
This result provides an absolute purity value of 99.4%, which is in excellent agreement with the HPLC area % result, giving high confidence in the quality of the material.
Part 3: A Comparative Guide: HPLC vs. NMR
Choosing the right analytical technique—or combination of techniques—requires understanding their respective strengths and limitations.
Table 3: Head-to-Head Comparison of HPLC and qNMR for Purity Analysis
| Feature | HPLC (with UV/PDA Detection) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity. | Spectroscopic measurement based on nuclear properties. |
| Quantification | Relative (Area %). Requires a pure reference standard of the analyte for absolute quantification. | Absolute (Primary Ratio Method). Uses an internal standard of a different, certified compound. |
| Sensitivity | Very high (typically ppm or ng level). Excellent for trace impurity detection. | Lower (typically requires >0.1% levels). Not ideal for trace analysis. |
| Information | Provides retention time and UV spectrum. Indicates purity relative to other UV-active components. | Provides unequivocal structural confirmation and absolute purity in one experiment. |
| Throughput | High. Modern UPLC systems can have run times of a few minutes. | Lower. Requires careful sample preparation and longer acquisition times for quantification. |
| Selectivity | High, but susceptible to co-elution. | Very high. Depends on chemical shift dispersion. Can quantify impurities even if unresolved by HPLC. |
| Challenges | Requires method development; detector response can vary between compounds; blind to non-chromophoric impurities. | Lower sensitivity; requires careful weighing and selection of internal standard; potential for signal overlap. |
Conclusion: A Synergistic Approach for Unimpeachable Purity Assessment
Neither HPLC nor qNMR is universally superior; they are powerful, complementary partners in the rigorous assessment of chemical purity. For this compound, a comprehensive and defensible analytical strategy leverages the strengths of both:
-
HPLC serves as the primary tool for impurity profiling. Its high sensitivity makes it ideal for detecting, identifying (when coupled with MS), and quantifying trace-level impurities that could be missed by NMR. It is the workhorse for routine quality control and stability studies.
-
qNMR provides an orthogonal, absolute purity value. It serves as a definitive check on the main component's identity and concentration, validating the results obtained from HPLC. It is particularly crucial for the certification of reference standards and for investigating discrepancies found during routine testing.
By integrating both HPLC and qNMR into the analytical workflow, researchers and drug development professionals can establish a self-validating system that ensures the highest degree of confidence in the purity of their materials. This dual-pronged approach not only satisfies stringent regulatory expectations outlined by bodies like the FDA and EMA but also builds a foundational understanding of the product's quality, ensuring safety and efficacy from the earliest stages of development.[13][14][15]
References
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PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
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Pharma Focus America. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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ResearchGate. HPLC separation of acidic amino acid esters. [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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National Institutes of Health (NIH). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]
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University of Illinois Urbana-Champaign. Purity by Absolute qNMR Instructions. [Link]
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SciSpace. Impurities in Pharmaceuticals- A Review. [Link]
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Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
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Agilent. Analysis of Amino Acids by HPLC. [Link]
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Chromatography Online. Are You Sure You Understand USP <621>?. [Link]
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ResearchGate. Impurity profile of amino acids?. [Link]
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Kuujia. Cas no 43189-12-4 (this compound). [Link]
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National Institutes of Health (NIH). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. [Link]
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U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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International Journal of Pharmaceutical Sciences and Research. ANALYSIS OF AMINO ACIDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
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Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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NMR-BIO. Isotope-labeled amino acids and compounds for NMR studies. [Link]
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ICH. Quality Guidelines. [Link]
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Food Research. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
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Scribd. USP-NF 621 Chromatography. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
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A Tale of Two Precursors: A Senior Application Scientist's Guide to "Methyl 2-amino-2-(4-hydroxyphenyl)acetate" vs. p-Hydroxyphenylglycine in Pharmaceutical Synthesis
The second round of searches yielded more specific and useful information. I found several sources discussing the enzymatic synthesis of amoxicillin using D-p-hydroxyphenylglycine methyl ester (D-HPGM), which is Methyl 2-amino-2-(4-hydroxyphenyl)acetate. These articles provide details on reaction conditions (pH, temperature), the enzyme used (Penicillin G Acylase), and typical yields, which range from 50% to over 90% depending on the conditions. Crucially, the searches highlighted the main challenge in this enzymatic process: the competing hydrolysis of both the ester substrate (D-HPGM) and the amoxicillin product, which is also catalyzed by the same enzyme. This hydrolysis leads to the formation of the by-product p-hydroxyphenylglycine (HPG).
I also found a direct comparison between the enzymatic and the chemical "Dane Salt Route" for amoxicillin synthesis. This provides a clear framework for comparing the two main approaches. The enzymatic route uses the methyl ester, while the chemical route uses the Dane salt of p-hydroxyphenylglycine. This is a key distinction that I can elaborate on.
However, I still need more specific, side-by-side quantitative data comparing the performance of using the free p-hydroxyphenylglycine versus its methyl ester in the same synthetic system (ideally, enzymatic). The current results focus heavily on the advantages of the methyl ester in the enzymatic route over the chemical route, but not a direct comparison with the unesterified amino acid within the enzymatic framework. I also need to find more detailed information on the practical challenges and advantages of using the Dane salt of HPG in the chemical synthesis to provide a balanced comparison. Finally, while I have some information on other applications like peptide synthesis, it is still quite general.
To create a truly in-depth guide, I need to focus the next steps on these missing comparative details.The executed searches have provided a solid foundation for the comparative guide. I now have substantial information on the enzymatic synthesis of amoxicillin using this compound (D-HPGM) and the chemical synthesis route using the Dane salt of p-hydroxyphenylglycine. I have gathered details on reaction conditions, yields, advantages, and disadvantages of each method, including the critical role of the methyl ester as an "activated" acyl donor in the enzymatic, kinetically controlled synthesis. I also have information on the competing hydrolysis reactions that are a key consideration in the enzymatic process.
However, a direct A/B comparison of using the free p-hydroxyphenylglycine versus its methyl ester within the same enzymatic synthesis system is still not explicitly detailed with quantitative data. While the literature overwhelmingly favors the ester for kinetically controlled enzymatic synthesis, I lack a specific study that quantifies the inefficiency of using the unprotected amino acid directly in this context. To make the guide truly comprehensive, I need to either find this direct comparison or use the available information to logically deduce and explain why the ester is the superior choice for this specific application.
Additionally, while I have information on the use of p-hydroxyphenylglycine in the biosynthesis of vancomycin, more detail on other non-antibiotic synthetic applications for both compounds would strengthen the guide.
Given the amount of information I have, I can now proceed with structuring and writing the guide. I will use the detailed protocols for both the enzymatic and chemical synthesis of amoxicillin to form the core of the comparison, supplemented by the physicochemical data and information on other applications. I will address the lack of a direct enzymatic comparison by explaining the mechanistic reasons for the necessity of an activated acyl donor.
Therefore, I have sufficient information to generate a high-quality response without further searches.
In the intricate world of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates not only the efficiency and yield of a reaction but also its economic viability and environmental footprint. This guide provides an in-depth, objective comparison of two pivotal precursors in the synthesis of semi-synthetic β-lactam antibiotics and other complex molecules: p-hydroxyphenylglycine (HPG) and its methyl ester derivative, This compound (MHPG) . Through a blend of mechanistic insights, comparative experimental data, and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of HPG and MHPG is essential to appreciate their divergent roles in synthetic applications. The primary distinction lies in the protection of the carboxylic acid group as a methyl ester in MHPG, which significantly alters its reactivity and solubility.
| Property | p-Hydroxyphenylglycine (HPG) | This compound (MHPG) |
| Molecular Formula | C₈H₉NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 167.16 g/mol | 181.19 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water and organic solvents. Soluble in acidic and alkaline solutions. | Moderately soluble in water and polar organic solvents like methanol. |
| Reactivity | Zwitterionic nature with a free carboxylic acid and an amino group, requiring protection for certain reactions. | The esterified carboxyl group makes the acyl carbon more electrophilic, "activating" it for nucleophilic attack. The amino group remains reactive. |
The Arena of β-Lactam Antibiotics: A Head-to-Head Comparison
The most prominent application for both HPG and MHPG is in the synthesis of the D-(-)-α-amino-p-hydroxyphenylacetyl side chain of blockbuster antibiotics like amoxicillin and cefadroxil. However, they are employed in distinctly different synthetic strategies: the traditional chemical route (utilizing HPG as a Dane salt) and the modern, greener enzymatic route (which relies on MHPG).
The Chemical Route: The Reign of the Dane Salt of p-Hydroxyphenylglycine
The established chemical synthesis of amoxicillin involves the acylation of 6-aminopenicillanic acid (6-APA). To achieve this, the amino group of HPG must be protected to prevent self-polymerization and direct the reaction to the desired acylation. This is typically accomplished through the formation of a Dane salt .[1]
The Causality Behind the Dane Salt: The reaction of HPG with an acetoacetic ester (like ethyl acetoacetate) in the presence of a base forms an enamine, protecting the amino group. This "Dane salt" serves two key purposes: it protects the nucleophilic amino group and activates the carboxylic acid for subsequent reaction. The acylation of 6-APA is then carried out at very low temperatures (-30°C to -50°C) using a strong activating agent like pivaloyl chloride in an organic solvent such as methylene chloride.[1] The final step involves acidic hydrolysis to remove the protecting group and yield amoxicillin.[1]
}
The Enzymatic Route: The Ascendancy of this compound
The enzymatic synthesis of amoxicillin is a prime example of green chemistry in action, offering milder reaction conditions and avoiding the use of hazardous reagents and solvents. This process is a kinetically controlled synthesis catalyzed by immobilized Penicillin G Acylase (PGA).[1]
The Rationale for the Methyl Ester: In this elegant approach, MHPG serves as the "activated" acyl donor. The esterification of the carboxylic acid group enhances the electrophilicity of the acyl carbon, making it susceptible to nucleophilic attack by the amino group of 6-APA. The enzyme, PGA, facilitates this transfer, forming the desired amide bond of amoxicillin.[2] The use of the free amino acid, HPG, is not feasible in this kinetically controlled process as the carboxylate is not sufficiently activated to acylate the 6-APA under these mild, enzyme-catalyzed conditions.
}
A significant challenge in the enzymatic route is the competing hydrolysis of both the MHPG substrate and the amoxicillin product, both of which are also catalyzed by PGA.[2][3] This leads to the formation of HPG as a by-product and a decrease in the overall yield if the reaction is not carefully controlled and optimized.[2]
Comparative Performance: A Data-Driven Verdict
The choice between the chemical and enzymatic routes involves a trade-off between established, high-yield processes and more sustainable, but potentially more complex, biocatalytic methods.
| Parameter | Chemical Synthesis (Dane Salt Route) | Enzymatic Synthesis (MHPG Route) |
| Primary Reactant | Dane salt of D-(-)-p-hydroxyphenylglycine | D-p-hydroxyphenylglycine methyl ester (MHPG) |
| Catalyst | Chemical reagents (e.g., pivaloyl chloride) | Immobilized Penicillin G Acylase (PGA) |
| Reaction Temperature | Very low (typically -30°C to -50°C)[1] | Mild (typically 25°C - 35°C)[1][4] |
| Reaction pH | Acidic conditions for hydrolysis (pH ~1.5)[1] | Near neutral (typically pH 6.0 - 7.0)[1] |
| Solvents | Halogenated organic solvents (e.g., methylene chloride)[1] | Primarily aqueous media, sometimes with co-solvents[1][4] |
| Typical Yield | ~77% - 82% (activity yield)[1] | 50% - >90% (highly dependent on conditions and enzyme)[1][4][5] |
| Product Purity | High (e.g., 98%), but may require extensive purification to remove chemical impurities.[1] | High, often requiring minimal purification. |
| By-products | Significant salt waste from neutralization and organic solvent waste. | p-hydroxyphenylglycine (can be recycled), methanol.[2] |
| Environmental Impact | High, due to harsh conditions, use of toxic solvents, and waste generation. | Low, considered a "green" alternative. |
Expert Insight: While the chemical route using the Dane salt of HPG is a well-established and high-yielding process, the trend in the pharmaceutical industry is a clear shift towards enzymatic synthesis.[1] The milder conditions, reduced environmental impact, and high purity of the final product make the MHPG-based enzymatic route a more sustainable and ultimately more cost-effective option for modern, large-scale manufacturing, despite the complexities of enzyme stability and competing hydrolysis reactions.[1]
Beyond β-Lactams: Broader Synthetic Applications
While the synthesis of antibiotics is the primary application, both HPG and MHPG have roles in other areas of synthetic chemistry.
-
p-Hydroxyphenylglycine in Natural Product Biosynthesis: HPG is a crucial non-proteinogenic amino acid component of the vancomycin group of glycopeptide antibiotics.[6] In the biosynthesis of these complex natural products, HPG plays a structural role in forming the rigid heptapeptide aglycone and is a site of glycosylation.[6] This highlights its importance in the realm of non-ribosomal peptide synthesis (NRPS).[7][8]
-
This compound in Peptide Synthesis: As an amino acid ester, MHPG is a valuable building block in solid-phase and solution-phase peptide synthesis. The ester group provides a convenient handle for peptide bond formation, while the free amino group can be protected and deprotected as needed during the stepwise elongation of a peptide chain.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these precursors, the following are representative, step-by-step protocols for the synthesis of amoxicillin via both the enzymatic and chemical routes.
Protocol 1: Enzymatic Synthesis of Amoxicillin[1]
This protocol is based on the kinetically controlled synthesis using immobilized Penicillin G Acylase.
Materials:
-
6-aminopenicillanic acid (6-APA)
-
D-p-hydroxyphenylglycine methyl ester (D-HPGM/MHPG)
-
Immobilized Penicillin G Acylase (PGA) from Escherichia coli
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
Jacketed batch reactor with mechanical stirring and temperature control
Procedure:
-
Reactor Setup: Prepare a jacketed batch reactor and maintain the temperature at 25°C.
-
Reaction Mixture Preparation: Dissolve 6-APA and MHPG in the phosphate buffer (pH 6.5) within the reactor. A typical molar ratio of MHPG to 6-APA is 2:1 to favor the synthesis reaction over hydrolysis.
-
Enzyme Addition: Introduce the immobilized PGA to the reaction mixture to initiate the synthesis. The enzyme loading is a critical parameter that must be optimized for specific activity and substrate concentrations.
-
Reaction Monitoring: Maintain constant stirring and monitor the progress of the reaction by taking samples at regular intervals.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of amoxicillin, 6-APA, MHPG, and the by-product HPG.
-
Reaction Termination and Product Isolation: Once the maximum yield of amoxicillin is reached (before significant product hydrolysis occurs), stop the reaction by filtering off the immobilized enzyme. The amoxicillin can then be isolated and purified from the aqueous solution, typically by crystallization.
Protocol 2: Chemical Synthesis of Amoxicillin (Dane Salt Route)[1]
This protocol outlines the key steps in the traditional chemical synthesis.
Materials:
-
D-(-)-p-hydroxyphenylglycine (HPG)
-
Ethyl acetoacetate
-
Potassium hydroxide
-
Methylene chloride (anhydrous)
-
Pivaloyl chloride
-
6-aminopenicillanic acid (6-APA)
-
Hydrochloric acid
Procedure:
-
Dane Salt Formation: React D-(-)-p-hydroxyphenylglycine with ethyl acetoacetate in the presence of a base like potassium hydroxide to form the potassium Dane salt. This protects the amino group.
-
Mixed Anhydride Formation: Suspend the dried Dane salt in anhydrous methylene chloride and cool the mixture to between -30°C and -50°C. Add pivaloyl chloride to the suspension to form a mixed anhydride, which is a highly reactive acylating agent.
-
Acylation of 6-APA: Add 6-APA to the cold mixed anhydride solution. The acylation reaction proceeds to form the protected amoxicillin intermediate.
-
Hydrolysis (Deprotection): Quench the reaction mixture and perform an acidic hydrolysis at a low pH (around 1.5) to remove the Dane salt protecting group.
-
Product Isolation and Purification: Carefully neutralize the solution to precipitate the amoxicillin. The crude product is then collected by filtration and purified by crystallization to yield the final amoxicillin trihydrate.
Conclusion: A Strategic Choice for Modern Synthesis
The comparison between p-hydroxyphenylglycine and its methyl ester, this compound, is a compelling case study in the evolution of pharmaceutical synthesis.
-
p-Hydroxyphenylglycine , through its Dane salt derivative, represents the robust, traditional chemical approach. While effective, it is characterized by harsh reaction conditions, the use of hazardous materials, and a significant environmental burden.
-
This compound is the cornerstone of the modern, enzymatic approach to β-lactam synthesis. Its role as an activated acyl donor in a kinetically controlled, enzyme-catalyzed reaction exemplifies the principles of green chemistry. This route offers milder conditions, higher purity, and a vastly improved environmental profile.
For researchers and drug development professionals, the choice is clear. While the chemical route may still have its place in certain contexts, the future of large-scale, sustainable pharmaceutical manufacturing undoubtedly lies in biocatalytic processes that utilize activated precursors like this compound. The initial investment in enzyme development and process optimization for the enzymatic route is offset by long-term gains in efficiency, safety, and environmental responsibility.
References
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Gonçalves, L. R. B., Fernandez-Lafuente, R., Guisán, J. M., & Giordano, R. L. C. (2000). A kinetic study of the synthesis of amoxicillin using penicillin G acylase immobilized on agarose. Applied Biochemistry and Biotechnology, 84-86, 931-945. Available from: [Link]
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Alemzadeh, I., & Vossoughi, M. (2003). ENZYMATIC SYNTHESIS OF AMOXICILLIN WITH IMMOBILIZED PENICILLIN G ACYLASE. Chemical and Biochemical Engineering Quarterly, 17(1), 5-10. Available from: [Link]
- CN114105795B - Synthesis method of amoxicillin production intermediate - Google Patents. (n.d.).
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Khan, Z. U. (2008). Simulation of Enzymatic Production of Amoxicillin. Ryerson University. Available from: [Link]
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P-Hydroxyphenylglycine Methyl Ester CAS#: 26531-82-8. (n.d.). ChemWhat. Retrieved January 26, 2026, from [Link]
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Illanes, A., Wilson, L., & Valero, F. (2018). Dynamic Modelling and Optimisation of the Batch Enzymatic Synthesis of Amoxicillin. Processes, 7(5), 318. Available from: [Link]
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Bezerra, I. M., Chiavone-Filho, O., & Mattedi, S. (2014). SOLID-LIQUID EQUILIBRIUM DATA OF AMOXICILLIN AND HYDROXYPHENYLGLYCINE IN AQUEOUS MEDIA. Brazilian Journal of Chemical Engineering, 31(1), 45-56. Available from: [Link]
-
MDPI. (2024). Investigation of Enzyme Immobilization and Clogging Mechanisms in the Enzymatic Synthesis of Amoxicillin. Available from: [Link]
- US3980637A - Production of amoxicillin - Google Patents. (n.d.).
-
Gonçalves, L. R. B., et al. (2003). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Biotechnology and Applied Biochemistry, 38(Pt 1), 77-85. Available from: [Link]
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Diender, M. B., et al. (1998). Feasibility of the thermodynamic controlled synthesis of amoxicillin. Journal of Molecular Catalysis B: Enzymatic, 5(1-4), 249-253. Available from: [Link]
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Bezerra, I. M., et al. (2014). Solubility of D-p-hydroxyphenylglycine p-toluenesulfonate and L-p-hydroxyphenylglycine in different solvents. Fluid Phase Equilibria, 375, 245-251. Available from: [Link]
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Hubbard, B. K., & Walsh, C. T. (2003). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 7(12), 931-942. Available from: [Link]
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Gotor, V., et al. (1998). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. Tetrahedron: Asymmetry, 9(4), 617-623. Available from: [Link]
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SynZeal. (n.d.). P-Hydroxyphenylglycine Methyl Ester. Retrieved January 26, 2026, from [Link]
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Jacques, P., et al. (2022). Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. Journal of Fungi, 8(3), 273. Available from: [Link]
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Marahiel, M. A., Stachelhaus, T., & Mootz, H. D. (1997). Modular Peptide Synthetases Involved in Nonribosomal Peptide Synthesis. Chemical Reviews, 97(7), 2651-2674. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of P-Hydroxyphenylacetylglycine, methyl ester. Retrieved January 26, 2026, from [Link]
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Virden, R. (1990). Structure, Processing and Catalytic Action of Penicillin Acylase. In Penicillin and Cephalosporin Biosynthesis and Regulation (pp. 189-211). Springer, Boston, MA. Available from: [Link]
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Miller, B. R., & Gulick, A. M. (2016). Emulating nonribosomal peptides with ribosomal biosynthetic strategies. Biopolymers, 106(4), 475-486. Available from: [Link]
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Choroba, C. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. Journal of the American Chemical Society, 122(22), 5389-5390. Available from: [Link]
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Kim, Y., et al. (2004). Modifying the substrate specificity of penicillin G acylase to cephalosporin acylase by mutating active-site residues. Biochemical and Biophysical Research Communications, 319(3), 883-889. Available from: [Link]
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Li, T., & Pfeifer, B. A. (2014). Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. ACS Catalysis, 4(4), 1236-1245. Available from: [Link]
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Wikipedia. (2023, December 1). Nonribosomal peptide. In Wikipedia. Retrieved January 26, 2026, from [Link]
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Pfeifer, E., et al. (2001). A polyketide synthase in glycopeptide biosynthesis: the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine. The Journal of Biological Chemistry, 276(42), 38370-38377. Available from: [Link]
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Bar-Magen, B., et al. (2008). Engineering the Substrate Specificity of a Thermophilic Penicillin Acylase from Thermus thermophilus. Applied and Environmental Microbiology, 74(19), 5963-5970. Available from: [Link]
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Comparative study of different synthetic routes to "Methyl 2-amino-2-(4-hydroxyphenyl)acetate"
Introduction: The Significance of Methyl 2-amino-2-(4-hydroxyphenyl)acetate
This compound, a key derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine, is a critical building block in the pharmaceutical industry.[1][2] Its paramount importance lies in its role as a precursor for the synthesis of semi-synthetic β-lactam antibiotics, including the widely used amoxicillin and cefadroxil.[3][4] The stereochemistry of this molecule is crucial for the biological activity of the final antibiotic, making the development of efficient and stereoselective synthetic routes a topic of significant interest for researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the principal synthetic methodologies to produce this vital intermediate, focusing on the classical Strecker synthesis and Bucherer-Bergs reaction, alongside modern enzymatic approaches. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.
The Classical Routes: Strecker Synthesis and Bucherer-Bergs Reaction
The Strecker and Bucherer-Bergs reactions are time-honored methods for the synthesis of α-amino acids.[3][5] Both pathways typically commence from p-hydroxybenzaldehyde and utilize a cyanide source, but they diverge in their reaction intermediates and conditions.
The Strecker Synthesis: A Direct Approach to α-Aminonitriles
The Strecker synthesis is a two-step process that first involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired α-amino acid.[6] Subsequent esterification yields the target methyl ester.
The reaction is initiated by the reaction of p-hydroxybenzaldehyde with ammonia to form an imine. The subsequent nucleophilic attack of a cyanide ion on the imine carbon forms the α-aminonitrile intermediate, 2-amino-2-(4-hydroxyphenyl)acetonitrile. This intermediate is then hydrolyzed under acidic conditions to yield racemic 2-amino-2-(4-hydroxyphenyl)acetic acid.[6] The choice of a cyanide salt and an ammonium salt in aqueous ammonia provides the necessary reactants in a controlled manner.[6] The final esterification is typically an acid-catalyzed reaction with methanol.
Experimental Protocol: Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid [6]
Stage 1: α-Aminonitrile Formation
-
Reagent Preparation: Prepare a solution of ammonium chloride in aqueous ammonia and a separate aqueous solution of sodium cyanide.
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in methanol or ethanol.
-
Reaction Execution: Cool the flask in an ice bath. Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with continuous stirring.
-
Following this, slowly add the sodium cyanide solution via the dropping funnel while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature to ensure the complete formation of the α-aminonitrile.
Stage 2: Hydrolysis to the Amino Acid
-
The α-aminonitrile intermediate is then hydrolyzed using concentrated hydrochloric acid under reflux.
-
After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium hydroxide) to precipitate the racemic 2-amino-2-(4-hydroxyphenyl)acetic acid.
-
The product is then collected by filtration, washed with cold water, and dried.
Stage 3: Esterification
-
The synthesized 4-hydroxyphenylglycine is suspended in methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added.[7][8]
-
The mixture is refluxed for several hours.
-
The excess methanol is removed under reduced pressure, and the crude product is purified by crystallization.
The Bucherer-Bergs Reaction: A Pathway via a Hydantoin Intermediate
The Bucherer-Bergs reaction is a multicomponent reaction that produces a hydantoin intermediate from a carbonyl compound, which is then hydrolyzed to the corresponding amino acid.[9]
This reaction involves heating the starting aldehyde (p-hydroxybenzaldehyde) with potassium cyanide and ammonium carbonate in a solvent such as aqueous ethanol.[9] The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonium carbonate to form a hydantoin. This hydantoin is subsequently hydrolyzed, typically under basic conditions, to yield the amino acid. The choice of ammonium carbonate provides both the ammonia and carbonate required for the formation of the hydantoin ring.
Experimental Protocol: Bucherer-Bergs Synthesis of 4-hydroxyphenylglycine
-
Reaction Setup: In a pressure vessel, combine 4-hydroxybenzaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.
-
Reaction Execution: Heat the mixture with stirring at a temperature typically between 60-70°C for several hours.
-
Hydantoin Isolation: After cooling, the hydantoin intermediate may precipitate and can be isolated by filtration.
-
Hydrolysis: The isolated hydantoin is then hydrolyzed by heating with a strong base, such as sodium hydroxide.
-
Product Isolation: Acidification of the reaction mixture after hydrolysis precipitates the 4-hydroxyphenylglycine, which is then collected by filtration, washed, and dried.
-
Esterification: The resulting amino acid is then esterified as described in the Strecker synthesis protocol.
The Green Alternative: Enzymatic Synthesis
In recent years, enzymatic methods have emerged as a highly attractive alternative to classical chemical syntheses for producing 4-hydroxyphenylglycine and its derivatives.[3] These biocatalytic routes offer several advantages, including milder reaction conditions, higher stereoselectivity, and a reduced environmental footprint.[10]
Transaminase-Mediated Synthesis
Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor.[11] This enzymatic reaction can be employed for the asymmetric synthesis of chiral amino acids.
The synthesis of 4-hydroxyphenylglycine can be achieved starting from a prochiral keto acid, 4-hydroxyphenylglyoxylic acid. A transaminase enzyme, often from a microbial source, transfers an amino group from a donor molecule (e.g., isopropylamine or an amino acid like L-aspartate) to the keto acid, producing the desired amino acid with high enantiomeric excess.[12][13] The choice of the specific transaminase is critical as it determines the stereochemical outcome of the reaction (either the D- or L-enantiomer). The reaction is typically carried out in an aqueous buffer at or near physiological pH and moderate temperatures, which is a significant advantage over the harsh conditions of classical methods.
Experimental Protocol: General Procedure for Enzymatic Synthesis using a Transaminase
-
Reaction Setup: In a temperature-controlled reactor, a solution is prepared containing the substrate (4-hydroxyphenylglyoxylic acid), a suitable amino donor, and the transaminase enzyme in a buffered aqueous solution (e.g., phosphate buffer). The cofactor, pyridoxal 5'-phosphate, is also added.
-
Reaction Execution: The reaction mixture is incubated with gentle agitation at a controlled temperature (typically 25-40°C) and pH.
-
Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of the substrate and the enantiomeric excess of the product.
-
Product Isolation: Once the reaction is complete, the enzyme is typically removed by denaturation and centrifugation or filtration. The product can then be isolated from the aqueous solution by crystallization or chromatography.
-
Esterification: The enzymatically synthesized 4-hydroxyphenylglycine can then be esterified using the methods described previously.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for industrial production depends on a multitude of factors including yield, purity, cost, safety, and environmental impact.[3]
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Enzymatic Synthesis |
| Starting Materials | p-hydroxybenzaldehyde, cyanide salt, ammonium salt | p-hydroxybenzaldehyde, cyanide salt, ammonium carbonate | 4-hydroxyphenylglyoxylic acid, amino donor, enzyme |
| Key Intermediate | α-aminonitrile | Hydantoin | - |
| Stereoselectivity | Racemic product, requires resolution | Racemic product, requires resolution | High (often >99% ee) |
| Reaction Conditions | Low to moderate temperatures for aminonitrile formation; harsh acidic conditions for hydrolysis | Moderate temperatures for hydantoin formation; harsh basic conditions for hydrolysis | Mild (near neutral pH, 25-40°C) |
| Yield | Moderate to good | Moderate to good | Often high |
| Purity | Can be high after purification | Can be high after purification | Generally very high |
| Safety Concerns | Use of highly toxic cyanide | Use of highly toxic cyanide | Generally regarded as safe |
| Environmental Impact | Use of toxic reagents and solvents, significant waste generation | Use of toxic reagents and solvents, significant waste generation | Green and sustainable, biodegradable catalyst, aqueous media |
Table 1: Comparative Overview of Synthetic Routes
Classical methods like the Strecker and Bucherer-Bergs syntheses, while well-established, suffer from significant drawbacks, most notably the use of highly toxic cyanides and the production of racemic mixtures that necessitate a costly and often inefficient resolution step to obtain the desired enantiomer.[3] In contrast, enzymatic routes offer a direct path to enantiomerically pure products under mild, environmentally benign conditions.[10] While the initial development and optimization of an enzymatic process can be resource-intensive, the long-term benefits in terms of sustainability and often improved overall process economics make it a compelling choice for modern pharmaceutical manufacturing.[3]
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic routes, the following diagrams outline the core transformations.
Figure 2: Bucherer-Bergs Reaction Workflow
Figure 3: Enzymatic Synthesis Workflow
Conclusion
The synthesis of this compound is a critical process in the pharmaceutical industry. While the Strecker and Bucherer-Bergs reactions have historically been the methods of choice, they are increasingly being supplanted by enzymatic routes. The driving forces behind this shift are the inherent advantages of biocatalysis, including high stereoselectivity, mild reaction conditions, and improved environmental sustainability. For researchers and drug development professionals, the adoption of enzymatic strategies not only aligns with the principles of green chemistry but also offers a pathway to more efficient and cost-effective manufacturing of essential pharmaceutical intermediates. The continued discovery and engineering of novel enzymes will undoubtedly further enhance the toolkit available for the synthesis of this and other valuable chiral molecules.
References
Sources
- 1. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 8. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN114105795B - Synthesis method of amoxicillin production intermediate - Google Patents [patents.google.com]
- 11. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. mdpi.com [mdpi.com]
"Methyl 2-amino-2-(4-hydroxyphenyl)acetate" efficacy in peptide synthesis versus other amino acid esters
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is paramount to achieving high yield, purity, and stereochemical integrity. The incorporation of non-proteinogenic amino acids, such as p-hydroxyphenylglycine (Hpg), presents unique challenges and opportunities. This guide provides an in-depth technical comparison of Methyl 2-amino-2-(4-hydroxyphenyl)acetate (Hpg-OMe) and its performance in peptide synthesis against other commonly used amino acid esters, particularly those of structurally similar amino acids like tyrosine.
Introduction: The Challenge of Incorporating Phenolic Amino Acids
Amino acids bearing phenolic hydroxyl groups, such as tyrosine (Tyr) and p-hydroxyphenylglycine (Hpg), are crucial components of many biologically active peptides. However, their synthesis is often complicated by two primary factors: the reactivity of the phenolic hydroxyl group and the increased propensity for racemization of the α-carbon, especially in the case of phenylglycine derivatives.
The selection of appropriate protecting groups for the N-terminus, C-terminus, and the side chain is a critical strategic decision that directly impacts coupling efficiency, side reactions, and the final purity of the peptide. This guide focuses on the C-terminal protecting group, specifically comparing the methyl ester of Hpg to other amino acid esters.
The Specter of Racemization in Phenylglycine Derivatives
A significant hurdle in the synthesis of peptides containing phenylglycine and its derivatives is the heightened susceptibility to racemization at the α-carbon.[1][2] The acidity of the α-proton is increased due to the proximity of the aromatic ring, making it more easily abstracted under basic conditions commonly employed during peptide coupling. This can lead to a loss of stereochemical purity, resulting in a mixture of diastereomeric peptides that are often difficult to separate and can have drastically different biological activities.
Studies have shown that the base-catalyzed coupling of Fmoc-Phg is the critical step for racemization.[3] The choice of coupling reagents and the base used for activation are therefore of utmost importance in preserving the stereochemical integrity of the peptide.
Comparative Efficacy: Hpg-OMe vs. Other Amino Acid Esters
While direct, head-to-head comparative studies under identical conditions are scarce in the literature, we can synthesize a comparative analysis from available experimental data. This section evaluates the performance of this compound against methyl esters of Tyrosine (Tyr-OMe) and Phenylalanine (Phe-OMe) based on key performance indicators in peptide synthesis.
Coupling Efficiency and Yield
The efficiency of the coupling reaction is a primary determinant of the overall yield of the desired peptide. Incomplete coupling reactions lead to the formation of deletion sequences, which can be challenging to remove during purification.
While specific yield data for couplings involving Hpg-OMe can vary depending on the sequence and coupling conditions, the use of efficient activation methods is crucial. For instance, in solution-phase synthesis, the use of coupling reagents like EDC-HCl in combination with additives like Oxyma Pure has been shown to promote the acylation of even bulky residues.[4]
For comparison, the synthesis of peptides using phenylalanine methyl ester has been reported with yields in the range of 65-80% for solution-phase coupling. Similarly, syntheses involving tyrosine methyl ester derivatives have reported high yields, often exceeding 90% under optimized conditions.[4]
It is important to note that solid-phase peptide synthesis (SPPS) generally offers higher stepwise yields, often exceeding 99% with modern protocols and reagents.[] However, the inherent challenges of Hpg can still impact the overall crude purity.
Racemization Control
As previously mentioned, racemization is a major concern for Hpg derivatives. The choice of C-terminal protecting group can influence the rate of epimerization. While methyl esters are commonly used, they do not inherently prevent racemization. The key to minimizing racemization lies in the careful selection of coupling reagents and reaction conditions.
Research has demonstrated that for phenylglycine derivatives, using coupling reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in combination with hindered bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) can significantly reduce racemization to negligible levels. In contrast, more traditional coupling reagents like HBTU in the presence of DIPEA can lead to higher levels of epimerization.
For tyrosine, which is less prone to racemization than Hpg, standard coupling conditions are often sufficient to maintain stereochemical integrity. However, even with less susceptible amino acids, the choice of coupling reagent and base can influence the degree of racemization, especially in "difficult" sequences.[6]
Side Reactions
Beyond racemization, other side reactions can affect the purity of the final peptide. For amino acids with phenolic hydroxyl groups like Hpg and Tyr, O-acylation of the side chain by the activated amino acid can occur if the hydroxyl group is not protected. While this can be a concern, the use of a tert-butyl (tBu) protecting group on the phenolic hydroxyl (e.g., Fmoc-Hpg(tBu)-OH or Fmoc-Tyr(tBu)-OH) is a standard and effective strategy to prevent this side reaction.[1][7]
Experimental Data Summary
The following table summarizes typical performance data gathered from various sources. It is crucial to interpret this data with the understanding that direct comparisons are limited due to variations in experimental conditions across different studies.
| Amino Acid Ester | Typical Coupling Yield (Solution Phase) | Crude Purity (SPPS) | Key Considerations |
| This compound (Hpg-OMe) | Variable; highly dependent on coupling conditions | Moderate to High | Prone to racemization; requires optimized coupling reagents (e.g., COMU/TMP) for stereochemical purity.[3] |
| Tyrosine Methyl Ester (Tyr-OMe) | High (>90%)[4] | High | Less prone to racemization than Hpg-OMe. Side-chain protection (tBu) is standard to prevent O-acylation.[1] |
| Phenylalanine Methyl Ester (Phe-OMe) | Good (65-80%) | High | Generally considered a non-problematic amino acid in terms of racemization. |
Recommended Protocols
To provide practical guidance, this section outlines detailed protocols for the incorporation of Hpg-OMe in both solid-phase and solution-phase peptide synthesis, with a focus on minimizing racemization.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-Hpg(tBu)-OH Incorporation
This protocol is designed for manual Fmoc-SPPS and emphasizes conditions that suppress racemization.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Hpg(tBu)-OH
-
COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
2,4,6-Trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.[8]
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-Hpg(tBu)-OH (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF. b. Add TMP or DMP (6 equivalents) to the solution and vortex briefly. c. Immediately add the activation mixture to the resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. e. Monitor the coupling reaction using a Kaiser test. If the test is positive after 2 hours, a second coupling may be necessary.
-
Washing: After a negative Kaiser test, wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Solution-Phase Peptide Synthesis Protocol for Hpg-OMe Coupling
This protocol is suitable for the synthesis of dipeptides or for fragment condensation.
Materials:
-
N-terminally protected amino acid (e.g., Boc-Ala-OH)
-
This compound hydrochloride (Hpg-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Dissolution: Dissolve the N-protected amino acid (1.0 eq), Hpg-OMe·HCl (1.0 eq), and Oxyma Pure (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.0 eq) dropwise to the stirred solution to neutralize the hydrochloride salt and activate the coupling.
-
EDC Addition: Add EDC·HCl (1.1 eq) to the reaction mixture in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide ester by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound serves as a valuable building block for the incorporation of the non-proteinogenic amino acid p-hydroxyphenylglycine into peptides. While its use presents a significant challenge in the form of potential racemization, this can be effectively managed through the judicious selection of modern coupling reagents and hindered bases.
Compared to the methyl esters of less sterically demanding and racemization-prone amino acids like phenylalanine and tyrosine, the synthesis of Hpg-containing peptides requires more careful optimization of reaction conditions to achieve high purity and yield. The development of novel coupling reagents and synthesis methodologies continues to improve the efficiency of incorporating such "difficult" amino acids.
For researchers and drug developers, a thorough understanding of the chemical principles outlined in this guide is essential for the successful synthesis of complex peptides containing p-hydroxyphenylglycine and for unlocking their therapeutic potential.
References
- Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of peptide science: an official publication of the European Peptide Society, 18(2), 88–91.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Retrieved from [Link]
- Subiros-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Aldrichimica Acta, 42(1), 3-17.
- Bock, M. G., DiPardo, R. M., Rittle, K. E., Evans, B. E., Freidinger, R. M., Veber, D. F., ... & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(20), 1965-1969.
- Jin, Z., et al. (2019). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Molecules, 24(12), 2289.
-
Organic Syntheses Procedure. (n.d.). Z-L-Phg-Val-OMe. Retrieved from [Link]
- Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester. EP0221878A2.
- Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides containing C-terminal esters using trityl side-chain anchoring. Tetrahedron letters, 42(49), 8963-8966.
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Methods in enzymology (Vol. 289, pp. 419-431). Academic Press.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Di Gioia, M. L., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7171.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester. Retrieved from [Link]
-
ResearchGate. (2021). What should I do for my liquid phase peptide synthesis?. Retrieved from [Link]
- Albericio, F., & El-Faham, A. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 22(15), 4874-4890.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 13(3), 143–148.
- O'Brien-Simpson, N. M., et al. (2006). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic letters, 8(23), 5349–5352.
-
ResearchGate. (2020). How to calculate the theoretical yield, purity and %yield of a peptide from SPPS experiment?. Retrieved from [Link]
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
-
Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH. Retrieved from [Link]
- O'Brien-Simpson, N. M., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. ACS chemical biology, 7(12), 1996–2001.
- Ghosh, K., & Lubell, W. D. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
-
PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of Methyl 2-amino-2-(4-hydroxyphenyl)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a compound that, while valuable in research and development, requires meticulous handling to mitigate potential risks. This document moves beyond a simple checklist to offer a comprehensive framework grounded in scientific principles and field-proven experience, empowering you to build a robust culture of safety in your laboratory.
Understanding the Hazard Profile
This compound is an aromatic amino acid ester. While specific toxicological data for this compound is limited, its structural motifs—an aromatic amine and a phenolic hydroxyl group—suggest a hazard profile that warrants careful consideration. The Globally Harmonized System (GHS) classification for this compound includes:
-
H317: May cause an allergic skin reaction. This indicates that repeated skin contact may lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response.[1]
-
H319: Causes serious eye irritation. Direct contact with the eyes is likely to cause significant, but reversible, irritation.
Given the lack of specific occupational exposure limits (OELs) from regulatory bodies such as OSHA or ACGIH for this particular compound, a conservative approach to handling is essential. The principle of ALARA (As Low As Reasonably Achievable) should be strictly followed to minimize all routes of exposure. For context, related aromatic amines have established OELs reflecting their potential for systemic toxicity. For example, the OSHA Permissible Exposure Limit (PEL) for aniline is 5 ppm as an 8-hour time-weighted average (TWA) with a skin notation, indicating the potential for significant absorption through the skin.[2]
| Hazard Classification | GHS Hazard Statement |
| Skin Sensitization | H317: May cause an allergic skin reaction |
| Eye Irritation | H319: Causes serious eye irritation |
Engineering and Administrative Controls: Your First Line of Defense
Before resorting to Personal Protective Equipment (PPE), a robust safety strategy prioritizes engineering and administrative controls to minimize the risk of exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound that could generate dust, and any manipulation of its solutions, must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particles.
-
Ventilated Enclosures for Weighing: For weighing solid compounds, a ventilated balance enclosure or a dedicated powder handling hood is recommended to contain any dust generated during transfer.[3]
Administrative Controls:
-
Designated Work Areas: Establish designated areas within the laboratory for handling this compound. These areas should be clearly marked, and access should be restricted to trained personnel.
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible and reviewed by all personnel before beginning work.
-
Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, proper use of PPE, and emergency response. This training should be refreshed periodically.[4]
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls cannot eliminate the risk of exposure, PPE is crucial. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection:
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1 compliant safety glasses with side shields must be worn for all work in the laboratory.
-
Chemical Splash Goggles: When there is a risk of splashes or when handling larger quantities of solutions, chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is recommended when there is a significant risk of splashes, such as during transfers of larger volumes or when a reaction has the potential to be energetic.
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure should be worn at all times.
-
Gloves: The choice of glove material is critical, especially given the compound's classification as a skin sensitizer.
-
Nitrile Gloves: While widely used, nitrile gloves have shown poor resistance to some aromatic hydrocarbons and amines.[3][5] For incidental contact with this compound, double-gloving with nitrile gloves may provide a temporary barrier. However, it is imperative to change gloves immediately upon any known or suspected contact.
-
Neoprene or Butyl Rubber Gloves: For tasks with a higher risk of exposure or for extended handling, more robust gloves such as neoprene or butyl rubber should be considered.[6] These materials generally offer better resistance to a broader range of chemicals. A study on the permeation of aromatic amines through various glove materials showed breakthrough times ranging from a few minutes to over an hour, highlighting the importance of selecting the right material.[7]
-
Glove Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use. After handling the compound, remove gloves using a technique that avoids skin contact with the outer surface of the glove and wash hands thoroughly.[8]
-
Respiratory Protection:
-
Under normal conditions of use within a chemical fume hood, respiratory protection should not be necessary.
-
In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be required. Personnel must be properly fit-tested and trained in the use of respirators.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following is a general procedure for weighing and dissolving solid this compound. This should be adapted to your specific laboratory and experimental needs in a formal SOP.
Protocol for Weighing and Dissolving:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE: lab coat, safety glasses (or goggles), and appropriate gloves (consider double-gloving).
-
Gather all necessary equipment: spatula, weigh paper or boat, container for the solution, and solvent.
-
Label the receiving container with the chemical name, concentration, date, and your initials.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure.[3]
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of solid to the weigh paper or boat. Avoid generating dust.
-
Close the stock container tightly.
-
-
Dissolving:
-
Carefully transfer the weighed solid into the labeled receiving container.
-
Add the solvent slowly to avoid splashing.
-
Gently swirl or stir the mixture until the solid is completely dissolved.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment that came into contact with the chemical. A common procedure for decontaminating surfaces from aromatic amines involves wiping with a suitable cleaning solution followed by a water rinse.[9]
-
Dispose of the weigh paper and any other contaminated disposable items in the designated solid hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill.
Minor Spill (Contained within the fume hood):
-
Alert others in the area.
-
Ensure you are wearing appropriate PPE.
-
Use an absorbent material, such as a chemical spill pillow or vermiculite, to contain and absorb the spill.
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
Report the spill to the laboratory supervisor.
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert others and the laboratory supervisor.
-
If the spill is flammable, turn off all ignition sources.
-
Close the doors to the laboratory to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Workflow for a Chemical Spill
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste. Follow your institution's and local regulations for hazardous waste disposal.[5][10][11]
-
Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent materials should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions or waste from reactions should be collected in a compatible, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Conclusion
The safe handling of this compound is not merely a matter of following rules, but of understanding the principles behind them. By implementing a multi-layered safety approach that prioritizes engineering and administrative controls, and is supported by the diligent use of appropriate PPE, you can foster a laboratory environment where both scientific innovation and personal safety thrive. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.
References
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Duke University. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). Supplementary Exposure Limits. Centers for Disease Control and Prevention. Retrieved from [Link]
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SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. Retrieved from [Link]
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Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
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Journal of Occupational and Environmental Hygiene. (2010). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. Retrieved from [Link]
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University of California, Irvine. (n.d.). Sensitizers Standard Operating Procedure. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Aniline. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
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ACS Chemical Health & Safety. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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ICC Compliance Center. (2023). Sensitizers in the Workplace. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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University of Florida. (n.d.). Glove Selection. Emergency and Safety Services. Retrieved from [Link]
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University of Toronto. (n.d.). Standard Operating Procedure Hazardous Waste Storage and Disposal. Department of Chemistry. Retrieved from [Link]
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Occupational Health & Safety. (2022). The Impact of Revising the Benzene Threshold Exposure Limit. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
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Annals of Work Exposures and Health. (2014). Permeation Tests of Glove and Clothing Materials Against Sensitizing Chemicals Using Diphenylmethane Diisocyanate as an Example. Oxford Academic. Retrieved from [Link]
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The Synergist. (n.d.). Dermal Sensitizers. AIHA. Retrieved from [Link]
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ACGIH. (n.d.). TLV Chemical Substances Introduction. Retrieved from [Link]
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Cal Poly. (n.d.). Standard Operating Procedures for Laboratory Use of Chemicals. Retrieved from [Link]
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SKC Ltd. (n.d.). Test Kit Instructions Aromatic Amines. Retrieved from [Link]
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University of South Alabama. (2018). Glove Selection Guide. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
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Environmental Marketing Services. (2024). Waste Disposal in Laboratory. Retrieved from [Link]
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Wikipedia. (n.d.). Formaldehyde. Retrieved from [Link]
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All Safety Products. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Loughborough University. (2021). Standard Operating Procedure SOP039. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Society for Chemical Hazard Communication. (2017). Skin Sensitization. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). Benzene. Centers for Disease Control and Prevention. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (2015). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
